1,3,4-Oxadiazole-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3,4-oxadiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2O3/c6-3(7)2-5-4-1-8-2/h1H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZPQJVSAQBAHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624665 | |
| Record name | 1,3,4-Oxadiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944907-12-4 | |
| Record name | 1,3,4-Oxadiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Strategies for 1,3,4 Oxadiazole 2 Carboxylic Acid and Its Derivatives
Established Cyclization Approaches to the 1,3,4-Oxadiazole (B1194373) Ring System
One of the most fundamental and widely employed methods for synthesizing the 1,3,4-oxadiazole ring is the cyclodehydration of N,N′-diacylhydrazines. researchgate.netnih.govmdpi.com This intramolecular condensation reaction involves the removal of a water molecule from the diacylhydrazine precursor to form the stable five-membered oxadiazole ring. The efficacy of this transformation is heavily reliant on the choice of the dehydrating agent, which must be powerful enough to facilitate the reaction, often under harsh conditions. ipindexing.com A variety of reagents have been established for this purpose, each with distinct mechanisms and applications. mdpi.comnih.gov
The conversion of N,N′-diacylhydrazines into 2,5-disubstituted 1,3,4-oxadiazoles is a cornerstone of heterocyclic synthesis. nih.gov This approach is versatile, allowing for the introduction of various substituents at the 2- and 5-positions of the oxadiazole ring, depending on the acyl groups of the starting hydrazine (B178648). The reaction is typically promoted by strong dehydrating agents that activate the carbonyl oxygen, facilitating intramolecular nucleophilic attack by the second amide nitrogen, followed by elimination of water. ipindexing.commasterorganicchemistry.com
Phosphoryl chloride (POCl₃) is one of the most conventional and efficient reagents for the cyclodehydration of N,N′-diacylhydrazines. ipindexing.comnih.govnih.gov It often serves as both the reagent and the solvent, with reactions typically conducted at reflux. nih.gov The mechanism involves the activation of a carbonyl group by POCl₃, forming a reactive intermediate. This facilitates an intramolecular cyclization, followed by elimination to yield the 1,3,4-oxadiazole ring. researchgate.netnih.gov POCl₃ is particularly effective for synthesizing a wide array of 2,5-disubstituted 1,3,4-oxadiazoles from the corresponding diacylhydrazines, which are themselves prepared from acid hydrazides and substituted acids. nih.govnih.gov The use of POCl₃ is a common strategy for preparing derivatives that may serve as intermediates for more complex molecules. nih.gov
Table 1: Examples of POCl₃ Mediated Cyclodehydration
| Starting Material (Diacylhydrazine Precursor) | Conditions | Product | Yield (%) | Reference(s) |
| N'-(4-chlorobenzoyl)-4-hydroxybenzohydrazide | POCl₃, reflux, 6-7 hours | 2-(4-chlorophenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazole | Not specified | nih.gov |
| Hydrazide and substituted acids | POCl₃ (reagent and solvent) | 2,5-disubstituted 1,3,4-oxadiazole derivatives | Excellent | nih.gov |
| Aromatic hydrazides and aromatic acids | POCl₃ | 2,5-disubstituted 1,3,4-oxadiazoles | Not specified | jchemrev.com |
Polyphosphoric acid (PPA) is another powerful dehydrating agent widely used for the synthesis of 1,3,4-oxadiazoles via the cyclization of N,N'-diacylhydrazines. mdpi.comnih.gov PPA-mediated condensation is often considered a convenient route that produces products of high purity. researchgate.net The reaction typically requires elevated temperatures, with PPA acting as both a catalyst and a solvent. researchgate.net For instance, the synthesis of poly(4,4′-diphenylether-1,3,4-oxadiazole) is achieved through the polycondensation of 4,4′-diphenylether dicarboxylic acid and hydrazine sulfate (B86663) in PPA at temperatures up to 160°C. researchgate.net In other cases, symmetric and unsymmetric 1,3,4-oxadiazoles have been synthesized from hydrazine hydrate (B1144303) and acylating agents in PPA with excellent yields. organic-chemistry.org The strong acidic and dehydrating nature of PPA facilitates the intramolecular cyclization necessary for the oxadiazole ring formation. researchgate.net
Table 2: Examples of PPA Mediated Cyclization
| Starting Material | Conditions | Product | Yield (%) | Reference(s) |
| 2-Acyl-4,5-dichloropyridazin-3-ones and Hydrazine Hydrate | PPA, heat | Symmetric and unsymmetric 1,3,4-oxadiazoles | Excellent | organic-chemistry.org |
| 4,4′-Diphenylether dicarboxylic acid and Hydrazine Sulfate | PPA, up to 160°C | Poly(4,4′-diphenylether-1,3,4-oxadiazole) | High | researchgate.net |
| Nitroalkanes and Semicarbazides | PPA | 2-Amino-1,3,4-oxadiazoles | Good | researchgate.net |
Thionyl chloride (SOCl₂) is a well-established reagent for the dehydrative cyclization of N,N′-diacylhydrazines to form 1,3,4-oxadiazoles. mdpi.comnih.govnih.gov This method is valued for its effectiveness in producing high yields of the desired heterocyclic products. nih.gov The reaction proceeds by treating the diacylhydrazine with thionyl chloride, often under reflux conditions. google.com For example, various 1-aryl-4-(5-aryl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one derivatives were synthesized from the corresponding acid hydrazides in high yields using SOCl₂. nih.gov The addition of a catalytic amount of dimethylformamide (DMF) can sometimes be used, as seen in the preparation of an intermediate acid chloride, which is then further reacted. google.com
Table 3: Examples of SOCl₂ Mediated Cyclization
| Starting Material | Conditions | Product | Yield (%) | Reference(s) |
| N,N'-Diacylhydrazines | SOCl₂ | 2,5-disubstituted-1,3,4-oxadiazoles | High | nih.gov |
| 1-(5-(t-butyl)-1,3,4-oxadiazol-2-yl)-3-methyl-2-(methoxyimino)butanoic acid | SOCl₂, Dimethylformamide (cat.), reflux | Corresponding acid chloride | Not specified | google.com |
Trifluoromethanesulfonic anhydride (B1165640), commonly known as triflic anhydride ((CF₃SO₂)₂O), serves as a potent reagent for promoting the cyclization of diacylhydrazines under mild conditions. mdpi.comtandfonline.com This method presents a safer alternative to hazardous reagents like POCl₃. openmedicinalchemistryjournal.com The reaction is typically carried out in a solvent like dichloromethane (B109758), buffered with a base such as pyridine (B92270), at temperatures ranging from -10 °C to ambient. tandfonline.com This approach is compatible with acid-sensitive functional groups and avoids the formation of undesirable by-products like triphenylphosphine (B44618) oxide. tandfonline.comopenmedicinalchemistryjournal.com The synthesis of 2,5-bisphenyl-1,3,4-oxadiazoles has been successfully achieved using triflic anhydride, where the intermediate N,N′-diacylhydrazine is dissolved in dichloromethane with pyridine as a basic catalyst. mdpi.com Yields for this method are generally high, ranging from 70-95%. tandfonline.com
Table 4: Research Findings on Triflic Anhydride Mediated Cyclization
| Starting Material (N,N'-Diacylhydrazine) | Conditions | Product | Yield (%) | Reference(s) |
| Various diacylhydrazines | (CF₃SO₂)₂O, Pyridine, Dichloromethane, -10 °C to RT | 2,5-disubstituted 1,3,4-oxadiazoles | 70-95 | tandfonline.com |
| N,N′-dibenzoylhydrazine | (CF₃SO₂)₂O, Pyridine, Dichloromethane | 2,5-diphenyl-1,3,4-oxadiazole | Not specified | mdpi.com |
| Diacylhydrazines | Triflic anhydride, Triphenylphosphine oxide | 2,5-disubstituted-1,3,4-oxadiazoles | 26-96 | openmedicinalchemistryjournal.com |
Phosphorus pentoxide (P₂O₅) is a powerful dehydrating agent that can be used for the cyclization of N,N′-diacylhydrazines to form 1,3,4-oxadiazoles. mdpi.comnih.gov As a very strong dehydrating agent, it effectively removes water to drive the reaction towards the formation of the heterocyclic ring. youtube.com The reaction conditions often involve heating the diacylhydrazine with P₂O₅. mdpi.com While effective, the use of P₂O₅ can sometimes be associated with harsh reaction conditions. It is also used in the preparation of other dehydrating agents; for example, trifluoromethanesulfonic anhydride can be prepared by reacting trifluoromethanesulfonic acid with phosphorus pentoxide. orgsyn.org
Table 5: Examples of P₂O₅ Mediated Dehydrative Cyclizations
| Starting Material | Conditions | Product | Yield (%) | Reference(s) |
| N,N′-diacylhydrazines | P₂O₅, heat | 1,3,4-oxadiazole derivatives | Not specified | mdpi.com |
| Trifluoromethanesulfonic acid | P₂O₅, room temp then heat | Trifluoromethanesulfonic anhydride | 83-91 | orgsyn.org |
Cyclodehydration of N,N′-Diacylhydrazines
Sulfuric Acid (H2SO4) Catalyzed Cyclizations
The use of strong protic acids, such as sulfuric acid (H2SO4), represents a conventional and widely employed method for the synthesis of 1,3,4-oxadiazoles. This approach typically involves the dehydrative cyclization of 1,2-diacylhydrazines. sci-hub.catnih.gov While effective, this method often requires harsh reaction conditions, including elevated temperatures, which can limit its applicability with sensitive substrates. nih.gov
The general mechanism involves the protonation of one of the carbonyl groups of the diacylhydrazine by sulfuric acid, which enhances its electrophilicity. The lone pair of the other amide nitrogen then attacks the protonated carbonyl carbon, initiating the cyclization. Subsequent dehydration, facilitated by the strong dehydrating nature of concentrated sulfuric acid, leads to the formation of the aromatic 1,3,4-oxadiazole ring.
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Reference |
| 1,2-Diacylhydrazine | - | H2SO4 | High Temperature | 2,5-Disubstituted-1,3,4-oxadiazole | sci-hub.catnih.gov |
| N'-(2-chloroacetyl)-3-hydroxybenzohydrazide | - | H2SO4 | - | 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol | acs.org |
Utilizing the Burgess Reagent for Cyclodehydration
A milder alternative to traditional strong acid catalysis is the use of the Burgess reagent, methyl N-(triethylammoniumsulphonyl)carbamate. iisc.ac.in This reagent is particularly effective for the cyclodehydration of 1,2-diacylhydrazines to form 1,3,4-oxadiazoles under neutral and often milder conditions. sci-hub.catatlanchimpharma.com The Burgess reagent has been successfully employed in the synthesis of various 1,3,4-oxadiazole derivatives, including those with potential applications as malarial plasmepsin inhibitors. atlanchimpharma.com
The reaction proceeds through the formation of an intermediate by the reaction of the diacylhydrazine with the Burgess reagent, which then undergoes an intramolecular cyclization and elimination to yield the oxadiazole. The use of a polymer-supported version of the Burgess reagent has been shown to improve reaction yields and facilitate purification, especially when combined with microwave irradiation, which can dramatically reduce reaction times. sci-hub.catiisc.ac.in
| Reactant | Reagent | Conditions | Yield | Reference |
| 1,2-Diacylhydrazine | Burgess Reagent | THF, Microwave | High | sci-hub.cat |
| N′-(2-chloroacetyl)-3-hydroxybenzohydrazide | Burgess Reagent (1.5 equiv) | Dioxane, 100 °C, 24 h | 76% | acs.org |
| 1,2-Diacylhydrazines | Polymer-supported Burgess reagent | THF, Microwave (2 min, 100 W) | High | sci-hub.cat |
Cyclization Reactions of Acid Hydrazides with Carboxylic Acids or Acid Chlorides
A common and versatile strategy for constructing the 1,3,4-oxadiazole ring involves the reaction of acid hydrazides with either carboxylic acids or acid chlorides. researchgate.netnih.govipindexing.com This two-step process first involves the formation of a 1,2-diacylhydrazine intermediate, which is then subjected to cyclodehydration. nih.gov
When using carboxylic acids, a coupling agent is often required to facilitate the initial acylation of the acid hydrazide. The subsequent cyclization of the resulting diacylhydrazine is typically promoted by a dehydrating agent such as phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), or polyphosphoric acid. researchgate.netnih.gov
The use of acid chlorides provides a more direct route to the diacylhydrazine intermediate, as they are more reactive acylating agents than carboxylic acids. The subsequent cyclization is then carried out using similar dehydrating agents. researchgate.netbiointerfaceresearch.com This method is widely used for the synthesis of both symmetrical and unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles.
| Reactant 1 | Reactant 2 | Dehydrating Agent | Product | Reference |
| Acid Hydrazide | Carboxylic Acid | Various | 2,5-Disubstituted-1,3,4-oxadiazole | researchgate.netnih.govipindexing.com |
| Acid Hydrazide | Acid Chloride | POCl3, SOCl2, etc. | 2,5-Disubstituted-1,3,4-oxadiazole | researchgate.netbiointerfaceresearch.com |
| Dihydrazides of naphthalene-2,6(7)-dicarboxylic acids | 2-Naphtoyl chloride | POCl3 | Polycyclic naphthalene-containing 1,3,4-oxadiazoles | biointerfaceresearch.com |
Oxidative Cyclization Protocols for N-Acylhydrazones
Oxidative cyclization of N-acylhydrazones presents an important alternative to dehydrative methods for the synthesis of 1,3,4-oxadiazoles. nih.gov This approach involves the formation of an N-acylhydrazone, typically by the condensation of an acid hydrazide with an aldehyde, followed by an oxidation-induced cyclization. biointerfaceresearch.com A variety of oxidizing agents have been developed for this transformation.
Iodine-Mediated Oxidative Cyclization (e.g., I2/HgO Systems)
Molecular iodine has emerged as a practical and transition-metal-free reagent for the oxidative cyclization of N-acylhydrazones to 1,3,4-oxadiazoles. acs.org The reaction is typically carried out in the presence of a base, such as potassium carbonate. nih.govorganic-chemistry.org This method is efficient and can be performed on a scalable fashion, even with crude acylhydrazone substrates. organic-chemistry.org In some cases, iodine is used in catalytic amounts in the presence of an oxidant like hydrogen peroxide, making the process more environmentally benign. researchgate.net The reaction is believed to proceed through an iodine-mediated C-O bond formation. acs.org
| Substrate | Reagents | Conditions | Product | Reference |
| N-Acylhydrazone | I2, K2CO3 | - | 2,5-Disubstituted-1,3,4-oxadiazole | acs.orgorganic-chemistry.org |
| N-Aroylhydrazones/N-Acetylhydrazones | Catalytic I2, H2O2 | Room Temperature | 2,5-Disubstituted-1,3,4-oxadiazole | researchgate.net |
| Aroylhydrazide, Acetonitrile | I2 | - | Disubstituted 1,3,4-oxadiazoles | nih.gov |
Bromine (Br2) and Sodium Acetate (NaOAc) for Oxidative Cyclization
The use of bromine in acetic acid, often in the presence of a buffer like sodium acetate, is a well-established method for the oxidative cyclization of N-acylhydrazones. nih.govbiointerfaceresearch.com This approach is particularly useful for the synthesis of a variety of 1,3,4-oxadiazole derivatives. The reaction involves the electrophilic addition of bromine to the hydrazone, which initiates the cyclization process, followed by the elimination of hydrogen bromide to yield the aromatic oxadiazole ring.
| Substrate | Reagents | Product | Reference |
| N-Acylhydrazone | Br2, Acetic Acid, NaOAc | 1,3,4-Oxadiazole derivative | nih.gov |
| Semicarbazones | Br2, Acetic Acid | 5-Substituted-1,3,4-oxadiazol-2-amines | nih.gov |
Cerium Ammonium (B1175870) Nitrate (B79036) (CAN) in Oxidative Cyclizations
Cerium (IV) ammonium nitrate (CAN) is a versatile and powerful oxidizing agent that has been employed in the synthesis of 1,3,4-oxadiazoles through the oxidative cyclization of N-acylhydrazones. researchgate.netnih.gov CAN is known to be an effective single-electron transfer reagent. nih.gov The reaction likely proceeds via the oxidation of the N-acylhydrazone to a radical cation, which then undergoes cyclization and further oxidation to afford the 1,3,4-oxadiazole. This method offers an alternative to other strong oxidants for achieving this transformation. nih.gov
| Substrate | Oxidant | Product | Reference |
| N-Acylhydrazone | Cerium Ammonium Nitrate (CAN) | 1,3,4-Oxadiazole | researchgate.netnih.gov |
| Dimethyl 4-pentenylmalonate | Cerium Ammonium Nitrate (CAN) | Cyclized product | researchgate.net |
Chloramine-T Induced Oxidative Cyclization Pathways
A prominent method for synthesizing 1,3,4-oxadiazole derivatives involves the oxidative cyclization of N-acylhydrazones, where Chloramine-T has proven to be a potent and effective oxidizing agent. orientjchem.orgnih.gov This pathway provides a valuable route to 2,5-disubstituted 1,3,4-oxadiazoles. The general process begins with the formation of N-acylhydrazones (also known as Schiff's bases) by reacting acid hydrazides with various substituted aldehydes. orientjchem.orgresearchgate.net These intermediates then undergo selective oxidative cyclization facilitated by Chloramine-T to yield the target 1,3,4-oxadiazole ring. orientjchem.orgresearchgate.net
The reaction is versatile and has been successfully applied to synthesize a variety of derivatives. orientjchem.org For instance, N-acylhydrazones treated with Chloramine-T can undergo cyclization to form 1,3,4-disubstituted oxadiazoles (B1248032). nih.gov This method has also been adapted for use with microwave irradiation, which can accelerate the reaction. jchemrev.com The use of Chloramine-T is one of several oxidative strategies available for the cyclization of N-acylhydrazones, alongside other reagents like potassium permanganate, ceric ammonium nitrate, and hypervalent iodine reagents. mdpi.comresearchgate.net The reaction mechanism is believed to involve the interaction of the enol anion of the aldehyde precursor with Chloramine-T. researchgate.net
Table 1: Examples of Chloramine-T Induced Oxidative Cyclization
| Starting Material | Reagent | Product Type | Reference |
| INH hydrazones (3a-3j) | Chloramine-T | 2,5-disubstituted 1,3,4-oxadiazoles (4a-4j) | orientjchem.org |
| N-acylhydrazone (71) | Chloramine-T | 2-(anthracen-9-yl)-5-(p-tolyl)-1,3,4-oxadiazole (72) | nih.gov |
| N-acylhydrazones (73) | Chloramine-T (Microwave) | 1,3,4-disubstituted oxadiazoles (74) | nih.govjchemrev.com |
| Schiff's bases (2a-j) | Chloramine-T | 1,3,4-oxadiazoles (3a-j) | researchgate.net |
Iron(III) Chloride (FeCl3) Catalyzed Oxidations
Iron(III) chloride (FeCl3) serves as an inexpensive and mild oxidizing agent for various organic transformations, including the synthesis of heterocyclic compounds. rsc.org While its primary application is in oxidative C-C couplings, it has also been noted as a reagent for the synthesis of 1,3,4-oxadiazoles through oxidative cyclization. researchgate.netrsc.org The synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives can be achieved through the oxidative cyclization of aroyl hydrazones, a reaction that can be catalyzed by a cationic Fe(III)/TEMPO system in the presence of oxygen. organic-chemistry.org This method is valued for its broad substrate scope and good tolerance of various functional groups. organic-chemistry.org As a Lewis acid, FeCl3 can activate organic substrates, and it has been employed in numerous reactions to create new bonds within complex molecules. nih.gov
Table 2: Iron(III) Catalyzed Oxidative Cyclization
| Starting Material | Catalyst/Reagent | Product Type | Key Features | Reference |
| Aroyl hydrazones | Cationic Fe(III)/TEMPO, O2 | 2,5-disubstituted 1,3,4-oxadiazoles | High yields, good functional-group tolerance | organic-chemistry.org |
| N-Acylhydrazones | FeCl3 | 1,3,4-oxadiazoles | Listed as a potential oxidizing agent | researchgate.net |
Application of Hypervalent Iodine Reagents
Hypervalent iodine reagents are versatile and mild oxidizing agents widely used in modern organic synthesis, including the formation of 1,3,4-oxadiazole rings. mdpi.com These reagents facilitate the oxidative cyclization of various precursors under gentle conditions. mdpi.comnih.gov One common approach involves the reaction of N'-arylidene acetohydrazides, which provides substituted 1,3,4-oxadiazoles in good yields. organic-chemistry.org
Another strategy employs a photoredox-catalyzed decarboxylative cyclization between commercially available α-oxocarboxylic acids and a hypervalent iodine(III) reagent to produce 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.org Furthermore, a visible-light-induced [3 + 2] cycloaddition of a hypervalent iodine(III) reagent with α-ketoacids can construct 5-CF3-1,3,4-oxadiazoles without the need for a photocatalyst or metal additive. organic-chemistry.org Reagents such as 2-iodoxybenzoic acid (IBX) have been utilized to prepare 2-amino-1,3,4-oxadiazoles from the corresponding semicarbazides under mild conditions. nih.gov
Table 3: Synthesis of 1,3,4-Oxadiazoles Using Hypervalent Iodine Reagents
| Precursor | Hypervalent Iodine Reagent | Reaction Type | Product | Reference |
| N'-arylidene acetohydrazides | Not specified | Oxidative Cyclization | Substituted 1,3,4-oxadiazoles | organic-chemistry.org |
| α-oxocarboxylic acids | Iodine(III) reagent | Photoredox-catalyzed decarboxylative cyclization | 2,5-disubstituted 1,3,4-oxadiazoles | organic-chemistry.org |
| Acylsemicarbazides | 2-Iodoxybenzoic acid (IBX) | Oxidative Cyclization | 2-amino-1,3,4-oxadiazoles | nih.gov |
| Aryl glyoxal (B1671930) and hydrazides | 2-Iodoxybenzoic acid/TEAB | Oxidative cyclization of in situ generated hydrazide-hydrazones | α-keto-1,3,4-oxadiazoles | organic-chemistry.org |
Cyclization Reactions Involving Acylthiosemicarbazides
Acylthiosemicarbazides are valuable precursors for the synthesis of 2-amino-substituted 1,3,4-oxadiazoles. nih.govnih.gov These reactions typically proceed via an oxidative cyclodesulfurization mechanism. A common method involves using iodine in the presence of a base, such as sodium hydroxide (B78521) in ethanol, to facilitate the cyclization. nih.govmdpi.com This approach has been used to synthesize compounds like 5-((naphthalen-2-yloxy)methyl)-N-phenyl-1,3,4-oxadiazol-2-amine from its corresponding acylthiosemicarbazide precursor. nih.govjchemrev.com
Other oxidizing agents can also be employed. For example, potassium iodate (B108269) in water has been used for the direct oxidation of acylthiosemicarbazides, affording a wide range of 2-acylamino-substituted 1,3,4-oxadiazoles in moderate to excellent yields with short reaction times. nih.gov Additionally, 1,3-dibromo-5,5-dimethylhydantoin (B127087) has been reported as an effective and inexpensive oxidizing agent for the cyclization of acylthiosemicarbazides to yield 5-aryl-2-amino-1,3,4-oxadiazoles. nih.govresearchgate.net Reagents like tosyl chloride can also mediate the cyclization of acylthiosemicarbazides, often providing higher yields compared to their acylsemicarbazide counterparts. nih.gov
Table 4: Cyclization of Acylthiosemicarbazides to 1,3,4-Oxadiazoles
| Precursor Type | Oxidizing/Mediating Agent | Product Type | Reference |
| Acylthiosemicarbazide | Iodine / NaOH | 2-Amino-1,3,4-oxadiazoles | nih.govmdpi.com |
| Acylthiosemicarbazide | Potassium Iodate / H2O | 2-Acylamino-1,3,4-oxadiazoles | nih.gov |
| Acylthiosemicarbazide | 1,3-dibromo-5,5-dimethylhydantoin | 5-Aryl-2-amino-1,3,4-oxadiazoles | nih.govresearchgate.net |
| Acylthiosemicarbazide | Tosyl chloride / Pyridine | 5-substituted 2-(N-aryl/alkyl)-1,3,4-oxadiazoles | nih.govjchemrev.com |
One-Pot Synthetic Protocols for 1,3,4-Oxadiazole Systems
One-pot syntheses are highly efficient as they reduce the need for intermediate purification, saving time and resources. Several such protocols have been developed for the 1,3,4-oxadiazole scaffold.
Condensation of Acid Hydrazides with Carboxylic Acids and Ortho-esters
The direct, one-pot condensation of acid hydrazides with carboxylic acids is a cornerstone for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles. nih.govresearchgate.net These reactions typically require a coupling agent to first form an N,N'-diacylhydrazine intermediate, followed by in-situ cyclodehydration. nih.govacs.org A variety of reagents have been developed for this purpose. For instance, 1,1'-carbonyldiimidazole (B1668759) (CDI) can be used for the initial acid activation, followed by coupling with an acylhydrazide and subsequent dehydration with triphenylphosphine and carbon tetrabromide in the same pot. researchgate.net
Other effective systems include using HATU as the coupling agent and the Burgess reagent as the dehydrating agent. nih.gov Deoxo-Fluor has also been described as a reagent for the direct synthesis from carboxylic acids and benzohydrazide (B10538). nih.gov Traditional dehydrating agents like phosphorus oxychloride are also widely used to facilitate the cyclization of in-situ formed diacylhydrazines. jchemrev.comnih.gov
Table 5: One-Pot Synthesis from Acid Hydrazides and Carboxylic Acids
| Acid Hydrazide | Carboxylic Acid | Reagents | Product Type | Reference |
| Acyl hydrazide | Carboxylic acid | CDI, Ph3P, CBr4 | 2,5-disubstituted 1,3,4-oxadiazoles | researchgate.net |
| Hydrazide | Carboxylic acid | HATU, Burgess reagent | 1,3,4-oxadiazoles | nih.gov |
| Benzohydrazide | Carboxylic acid | Deoxo-Fluor reagent | 1,3,4-oxadiazoles | nih.gov |
| Aromatic hydrazides | Aromatic acids | POCl3 | 2,5-disubstituted 1,3,4-oxadiazoles | jchemrev.com |
Multi-component Reactions Involving N-Isocyaniminotriphenylphosphorane (NIITP)
N-Isocyaniminotriphenylphosphorane (NIITP) is a versatile reagent for the multi-component synthesis of 1,3,4-oxadiazole derivatives under mild conditions. organic-chemistry.orgnih.govtandfonline.com These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step.
One such protocol involves a three-component reaction between NIITP, an aldehyde, and a carboxylic acid to afford 2-aryl-5-hydroxyalkyl-1,3,4-oxadiazoles in good yields. organic-chemistry.org Another variation involves the reaction of NIITP with a primary amine and cyclohexanone (B45756) in the presence of an aromatic carboxylic acid. tandfonline.com This proceeds via an in-situ generated iminophosphorane, which then undergoes an intramolecular aza-Wittig reaction to form the disubstituted 1,3,4-oxadiazole ring at room temperature. tandfonline.comresearchgate.net
More recently, a cobalt(II)-catalyzed three-component reaction of NIITP, diazo compounds, and carboxylic acids has been developed. acs.org This tandem process involves a carbene transfer to NIITP, creating a ketenimine intermediate, which then reacts with the carboxylic acid and undergoes an intramolecular aza-Wittig reaction to furnish the 2,5-substituted 1,3,4-oxadiazole. acs.org This method is notable for its tolerance of a broad range of carboxylic acids, including those of medicinal relevance. acs.org
Table 6: Multi-component Syntheses Involving NIITP
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Reference |
| NIITP | Aldehyde | Benzoic acid | Mild conditions | 2-aryl-5-hydroxyalkyl-1,3,4-oxadiazoles | organic-chemistry.org |
| NIITP | Primary amine | Cyclohexanone & Aromatic carboxylic acid | Neutral, room temp. | Disubstituted 1,3,4-oxadiazoles | tandfonline.comresearchgate.net |
| NIITP | Diazo compound | Carboxylic acid | Cobalt(II) catalyst | 2,5-substituted 1,3,4-oxadiazoles | acs.org |
| NIITP | Carboxylic acid | Aryl iodide | Copper catalyst | 2,5-disubstituted 1,3,4-oxadiazoles | organic-chemistry.org |
Emerging and Eco-Friendly Synthetic Techniques
In response to the growing demand for sustainable chemical processes, several innovative techniques have been applied to the synthesis of 1,3,4-oxadiazole derivatives. These methods offer significant advantages over traditional approaches, including reduced reaction times, higher yields, and minimized environmental impact.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, proving particularly effective for the construction of heterocyclic systems like 1,3,4-oxadiazoles. wjpr.netwisdomlib.org This technique utilizes microwave energy to directly and efficiently heat the reaction mixture, leading to a dramatic reduction in reaction times compared to conventional heating methods. wisdomlib.org For instance, the cyclocondensation of various carboxylic acids with semicarbazide (B1199961) can be completed in 3-6 minutes under microwave irradiation (180 W), whereas conventional refluxing requires 2-4 hours. wisdomlib.org
The benefits extend beyond speed; microwave-assisted methods often result in higher product yields and improved purity, simplifying work-up procedures. wjpr.netwisdomlib.org Researchers have successfully synthesized a variety of 2,5-disubstituted 1,3,4-oxadiazoles using this approach. One study involved the reaction of isoniazid (B1672263) with aromatic aldehydes, followed by cyclization, under microwave irradiation at 300 W for just 3-4 minutes. nih.gov Another protocol describes the synthesis of N-{1-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]ethyl}benzamide in 85% yield by reacting acid hydrazides with an N-protected amino acid in the presence of phosphorus oxychloride under microwave conditions (100 W) for 10 minutes. nih.gov These examples underscore the efficiency, high yields, and eco-friendly nature of microwave-assisted synthesis in generating 1,3,4-oxadiazole derivatives. wjpr.netwjarr.com
| Method | Reactants | Conditions | Reaction Time | Yield | Reference |
| Microwave | Carboxylic Acids + Semicarbazide | 180 W, H₂SO₄ | 3-6 min | High | wisdomlib.org |
| Conventional | Carboxylic Acids + Semicarbazide | Reflux on water bath | 2-4 hours | Moderate | wisdomlib.org |
| Microwave | Isoniazid + Aromatic Aldehyde | 300 W, DMF | 3 min | Good | nih.gov |
| Microwave | Acid Hydrazide + N-protected Alanine | 100 W, POCl₃ | 10 min | 85% | nih.gov |
Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding), represents a significant step forward in green chemistry. thieme-connect.com This solvent-free or low-solvent approach circumvents the need for external heating and often proceeds rapidly at room temperature. thieme-connect.comorganic-chemistry.org
An effective mechanochemical synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the condensation of N-acylbenzotriazoles with acylhydrazides. thieme-connect.com The reaction is mediated by triphenylphosphine (PPh₃) and trichloroisocyanuric acid (TCCA), with sodium bicarbonate as a base. thieme-connect.com The solid reactants are ground together in a mortar and pestle for a few minutes, leading to excellent yields. thieme-connect.com This method is notable for its tolerance of a wide range of functional groups and its avoidance of bulk solvents and lengthy reaction times, making it an environmentally benign alternative to conventional solution-phase syntheses. thieme-connect.comorganic-chemistry.org
| Starting Materials | Reagents | Conditions | Outcome | Reference |
| N-Acylbenzotriazole, Acylhydrazide | PPh₃, TCCA, NaHCO₃ | Grinding in mortar (2-5 min), room temperature | Good to excellent yields of 2,5-disubstituted 1,3,4-oxadiazoles | thieme-connect.com |
| Aroyl Hydrazones | Fe(III)/TEMPO, O₂ | Not specified | High yields of 2,5-disubstituted 1,3,4-oxadiazoles | organic-chemistry.org |
Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of high-frequency sound waves to accelerate chemical reactions. researchgate.net This technique has been successfully applied to the synthesis of 1,3,4-oxadiazole derivatives, offering reduced reaction times, higher yields, and milder conditions compared to traditional methods. researchgate.netnih.govuomustansiriyah.edu.iq The physical phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction medium—generates localized high temperatures and pressures, enhancing mass transfer and reaction rates. researchgate.net
One study reports an efficient ultrasound-assisted procedure for synthesizing 1,3,4-oxadiazol-2-amines from the reaction of hydrazides and cyanogen (B1215507) bromide, achieving yields of 81-93%. nih.gov Another example involves the synthesis of novel 1,3,4-oxadizole derivatives from benzohydrazide and chloroacetic acid, followed by reaction with p-phenylene diamine or hydrazine in DMSO under ultrasonic irradiation for 25 minutes at room temperature. uomustansiriyah.edu.iqresearchgate.net These sonochemical methods are often more energy-efficient and environmentally friendly, representing a valuable green chemistry tool. researchgate.net
| Reactants | Solvent/Base | Technique | Reaction Time | Yield | Reference |
| Hydrazides + Cyanogen Bromide | Ethanol / K₂CO₃ | Ultrasound | Not specified | 81-93% | nih.gov |
| Benzohydrazide derivatives | DMSO | Ultrasound | 25 min | Good | uomustansiriyah.edu.iqresearchgate.net |
Derivatization Strategies for Functionalizing the 1,3,4-Oxadiazole-2-carboxylic Acid Scaffold
The biological activity and material properties of the 1,3,4-oxadiazole core can be extensively tuned through strategic derivatization. Modifications at the 5-position of the ring and esterification of the carboxylic acid group are common and effective strategies.
A common and powerful strategy is the cyclodehydration of 1,2-diacylhydrazines, which can be prepared from the reaction of an acid hydrazide with a carboxylic acid or its derivative. mdpi.com For example, reacting a naphthofuran-2-hydrazide with various substituted para-aminobenzoic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) yields 2,5-disubstituted 1,3,4-oxadiazoles. mdpi.comnih.gov This approach allows for the systematic introduction of different functional groups. Further modifications can be made; for instance, the resulting aniline (B41778) derivative can be reacted with other carboxylic acids using coupling agents like HATU to form an amide linkage, further extending the diversity of substituents. nih.gov
Another versatile one-pot, three-component reaction utilizes diazo compounds, N-isocyaniminotriphenylphosphorane (NIITP), and a range of carboxylic acids, catalyzed by cobalt(II) chloride, to produce 2,5-disubstituted 1,3,4-oxadiazoles in yields up to 95%. acs.org This method has been successfully applied to the late-stage functionalization of medicinally relevant carboxylic acids, demonstrating its broad applicability. acs.org These strategies highlight the chemical tractability of the 5-position, enabling the creation of large libraries of compounds for screening and optimization.
The carboxylic acid group at the 2-position of the 1,3,4-oxadiazole ring is a key functional handle that can be readily modified to modulate the physicochemical properties of the parent compound, such as solubility, lipophilicity, and metabolic stability. Esterification is a fundamental transformation used for this purpose. nih.govnih.gov
The synthesis of esters, such as ethyl 5-(biphenyl-4-yl)-1,3,4-oxadiazole-2-carboxylate, can be achieved through various methods. acs.org A classic approach is the Fischer esterification of the corresponding carboxylic acid, which involves reacting it with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst like sulfuric acid. nih.gov This method is often used as a preliminary step in a multi-step synthesis. For instance, substituted aromatic acids are first converted to their ethyl esters before being reacted with hydrazine hydrate to form the necessary acid hydrazide precursor for the oxadiazole ring formation. nih.gov
The ester functional group can serve as a bioisostere for the carboxylic acid, potentially altering receptor interactions and improving pharmacokinetic profiles. nih.gov The ability to easily convert the carboxylic acid to a variety of esters provides a straightforward path to fine-tuning the properties of this compound for specific applications.
Amide Coupling Reactions for Diversification and Functionalization
Amide coupling reactions represent a cornerstone strategy for the derivatization of this compound. This approach facilitates the formation of a stable amide bond, linking the core oxadiazole heterocycle to a diverse array of molecular fragments via a carboxamide linker. nih.gov The resulting 1,3,4-oxadiazole-2-carboxamides are of significant interest in medicinal chemistry, where the 1,3,4-oxadiazole ring can serve as a bioisostere for ester and amide functionalities, potentially improving pharmacokinetic properties and metabolic stability. tandfonline.comnih.gov
The fundamental reaction involves the activation of the carboxylic acid group on the oxadiazole ring, rendering it susceptible to nucleophilic attack by a primary or secondary amine. The versatility of this method lies in the vast commercial availability of amines, allowing for the introduction of a wide range of substituents and functionalities. This enables systematic structural modifications to explore structure-activity relationships (SAR) in drug discovery programs. nih.gov
A variety of modern coupling reagents are employed to facilitate this transformation, typically categorized as carbodiimides and onium salts. These reagents are selected to ensure high yields, minimize side reactions, and preserve the integrity of sensitive functional groups that may be present on either the carboxylic acid or the amine partner.
Common Coupling Reagents and Conditions
The efficiency of amide bond formation from this compound is highly dependent on the choice of coupling agent and reaction conditions.
Carbodiimide (B86325) Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is a widely used water-soluble carbodiimide that activates the carboxylic acid. To enhance reaction rates and suppress racemization (if chiral centers are present), EDC is almost always used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). nih.gov The reaction proceeds through a reactive O-acylisourea intermediate, which is then converted to a more stable active ester by HOBt. This active ester subsequently reacts with the amine to yield the desired amide. An efficient protocol has been developed for coupling with less reactive, electron-deficient amines using EDC and 4-dimethylaminopyridine (B28879) (DMAP) with a catalytic amount of HOBt, which proceeds through a highly reactive acyliminium ion intermediate. nih.gov
Onium Salt Reagents: Uronium and phosphonium (B103445) salts are among the most effective coupling reagents. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a prominent example, known for its high efficiency and rapid reaction times. nih.govresearchgate.net These reactions are typically performed in the presence of a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), to neutralize the acid formed during the reaction.
The selection of solvent is also critical, with aprotic polar solvents like N,N-dimethylformamide (DMF), dichloromethane (DCM), and tetrahydrofuran (B95107) (THF) being the most common choices. chemrxiv.org
Table 1: Common Reagents for Amide Coupling of this compound
| Reagent Class | Example | Typical Additive(s) | Base | Common Solvents |
|---|---|---|---|---|
| Carbodiimide | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-Hydroxybenzotriazole), HOAt (1-Hydroxy-7-azabenzotriazole) | DIPEA (N,N-Diisopropylethylamine), TEA (Triethylamine), DMAP (4-Dimethylaminopyridine) | DCM, DMF, MeCN |
| Onium Salt (Uronium) | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | None required | DIPEA, TEA | DMF, THF |
| Onium Salt (Phosphonium) | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) | None required | DIPEA, TEA | DMF, DCM |
Research Findings on Diversification
Amide coupling has been successfully applied to synthesize extensive libraries of 1,3,4-oxadiazole derivatives for various research applications. For instance, researchers have synthesized series of 2,5-disubstituted-1,3,4-oxadiazoles where the substituent at the 2-position is an aliphatic, aromatic, or heterocyclic amide, introduced via standard coupling protocols. nih.gov This strategy was employed to create novel compounds for evaluation as potential antioxidant and antibacterial agents. nih.gov
In another approach demonstrating advanced functionalization, a one-pot synthesis-arylation strategy was developed starting from various carboxylic acids. organic-chemistry.orgacs.org This method first forms the 1,3,4-oxadiazole ring using N-isocyaniminotriphenylphosphorane (NIITP) and then extends to the synthesis of aminated 1,3,4-oxadiazoles using N-benzoyloxy amine coupling partners in the same vessel. organic-chemistry.org
More complex three-component reactions have also been developed. An iridium-catalyzed reductive coupling of a carboxylic acid, a tertiary amide, and (N-isocyanimino)triphenylphosphorane provides access to medicinally relevant α-amino 1,3,4-oxadiazoles, showcasing a novel method for C-N bond formation and functionalization adjacent to the oxadiazole core. nih.govnih.gov
Table 2: Examples of Amide Coupling for Diversification of the 1,3,4-Oxadiazole Scaffold
| Oxadiazole Precursor | Amine Partner | Coupling Conditions | Resulting Structure | Research Focus |
|---|---|---|---|---|
| Naphtho[2,1-b]furan-2-carbonyl chloride (converted to oxadiazole acid intermediate) | Various aromatic and heterocyclic amines | Standard amide synthesis | 2-(N-substituted-carboxamido)-5-(naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazole | Synthesis of potential antioxidant and antibacterial agents. nih.gov |
| Nicotinic acid (converted to oxadiazole acid intermediate) | Various substituted anilines | EDC, HOBt, DMF | N-aryl-5-(pyridin-3-yl)-1,3,4-oxadiazole-2-carboxamide | Development of selective COX-2 inhibitors with anti-inflammatory activity. nih.gov |
| Various carboxylic acids | N-Benzoyloxy amines | NIITP, followed by Cu-catalyzed coupling | 2-Amino-5-substituted-1,3,4-oxadiazoles | One-pot synthesis and functionalization strategy. organic-chemistry.org |
| Various carboxylic acids | Tertiary amides (as amine source) | IrCl(CO)(PPh₃)₂, TMDS, (N-isocyanimino)triphenylphosphorane | α-Amino 1,3,4-oxadiazoles | Reductive three-component coupling for late-stage functionalization. nih.govnih.gov |
Reaction Mechanisms and Pathways Governing the Formation and Reactivity of 1,3,4 Oxadiazole 2 Carboxylic Acid
Mechanistic Investigations of Cyclization Reactions
The formation of the 1,3,4-oxadiazole (B1194373) ring is a key step in the synthesis of 1,3,4-oxadiazole-2-carboxylic acid and its analogs. This is typically achieved through cyclization reactions, which can proceed via several mechanistic pathways.
Detailed Role of Dehydrating Agents in Cyclodehydration Processes
Cyclodehydration is a common method for synthesizing 1,3,4-oxadiazoles, often starting from 1,2-diacylhydrazines or related precursors. nih.govrsc.org This process involves the removal of a water molecule to facilitate ring closure. The choice of dehydrating agent is critical and can significantly influence the reaction's efficiency and outcome.
Commonly used dehydrating agents include:
Phosphorus Oxychloride (POCl₃): A powerful dehydrating agent frequently used to convert acylhydrazides and carboxylic acids into 2,5-disubstituted-1,3,4-oxadiazoles. nih.govmdpi.com The mechanism involves the activation of a carbonyl group by POCl₃, making it more susceptible to nucleophilic attack and subsequent cyclization. utar.edu.my
Polyphosphoric Acid (PPA): Another strong dehydrating agent that facilitates the cyclization of diacylhydrazines. nih.govmdpi.com
Triphenylphosphine (B44618) (PPh₃) in combination with halogens or halogenated compounds: Systems like PPh₃/CX₄ (where X = Cl, Br, I) can act as effective dehydrating agents in Robinson-Gabriel type reactions. nih.gov
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC): A milder dehydrating agent used for the cyclodehydration of diacylhydrazines to form 1,3,4-oxadiazole dipeptide mimetics. nih.gov
Other Reagents: A variety of other reagents have been employed, including thionyl chloride, phosphorus pentaoxide, triflic anhydride (B1165640), and [Et₂NSF₂]BF₄ (XtalFluor-E). nih.govrsc.org
The general mechanism for cyclodehydration involves the activation of a carbonyl oxygen by the dehydrating agent, followed by an intramolecular nucleophilic attack by the nitrogen of the adjacent hydrazide moiety. This leads to a tetrahedral intermediate which then eliminates water to form the stable 1,3,4-oxadiazole ring.
| Dehydrating Agent | Precursor | Reaction Type | Reference |
|---|---|---|---|
| Phosphorus Oxychloride (POCl₃) | Acylhydrazides and Carboxylic Acids | Cyclodehydration | nih.govmdpi.comutar.edu.my |
| Polyphosphoric Acid (PPA) | Diacylhydrazines | Cyclodehydration | nih.govmdpi.com |
| Triphenylphosphine/Halogenated Compounds | N'-substituted-hydrazides | Robinson-Gabriel type reaction | nih.gov |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Diacylhydrazines | Cyclodehydration | nih.gov |
| [Et₂NSF₂]BF₄ (XtalFluor-E) | 1,2-Diacylhydrazines | Cyclodehydration | rsc.org |
Elucidation of Oxidative Cleavage and Subsequent Cyclization Pathways
An alternative and powerful strategy for the synthesis of 1,3,4-oxadiazoles involves oxidative cyclization. sciensage.info This approach often starts from acylhydrazones, which are readily prepared from the condensation of aldehydes and acylhydrazides. organic-chemistry.org Various oxidizing agents can be employed to facilitate the ring closure.
A notable example is the iodine-mediated domino oxidative cyclization. acs.org This metal-free protocol allows for the one-pot synthesis of 1,3,4-oxadiazoles through the oxidative cleavage of C(sp²)–H or C(sp)–H bonds, followed by cyclization and deacylation. organic-chemistry.orgacs.org The use of a base like potassium carbonate (K₂CO₃) is crucial for both the cyclization and the subsequent C-C bond cleavage. organic-chemistry.org The proposed mechanism involves the initial formation of an N-iodo intermediate from the acylhydrazone, which then undergoes intramolecular cyclization.
Another approach involves the oxidative cyclization of N-acylhydrazones using reagents like chloramine-T, often under microwave irradiation. nih.govjchemrev.com The reaction is believed to proceed through the formation of an N-chloro intermediate, which then undergoes cyclization.
Reactivity Studies of the Carboxylic Acid Functional Group
The carboxylic acid group at the 2-position of the 1,3,4-oxadiazole ring is a key functional handle that allows for further derivatization. Its reactivity is influenced by the electronic nature of the oxadiazole ring.
Kinetic and Mechanistic Studies of Decarboxylation (e.g., of 5-amino-1,3,4-oxadiazole-2-carboxylic acid)
The decarboxylation of 1,3,4-oxadiazole-2-carboxylic acids, particularly the 5-amino substituted derivatives, has been the subject of kinetic and mechanistic studies. rsc.orgrsc.org The decarboxylation of 5-amino-1,3,4-oxadiazole-2-carboxylic acid in water has been shown to proceed via a decarboxyprotonation mechanism. rsc.org
Kinetic studies have measured the rate constants of this reaction over a range of proton activities and at various temperatures, with the results strongly supporting a unimolecular decarboxyprotonation mechanism. rsc.org This implies that the rate-determining step involves the protonation of the carboxylate group, followed by the loss of carbon dioxide. The activation parameters for this reaction have also been determined. rsc.org
Mechanisms of Esterification and Amidation Reactions at the Carboxylic Acid Site
The carboxylic acid group of this compound can undergo standard esterification and amidation reactions to yield a variety of derivatives. These reactions typically proceed through the activation of the carboxylic acid.
Esterification: The formation of esters from carboxylic acids can be catalyzed by acids or facilitated by coupling reagents. One proposed mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol.
Amidation: Amidation reactions often employ coupling reagents to activate the carboxylic acid, forming a more reactive intermediate that readily reacts with an amine. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like N-hydroxysuccinimide (NHS). researchgate.net The mechanism involves the formation of a highly reactive O-acylisourea intermediate from the reaction of the carboxylic acid with EDC. This intermediate is then attacked by the amine to form the amide bond, with the release of a urea (B33335) byproduct. researchgate.net
Recent advancements have also explored the use of formamide-catalyzed activation of carboxylic acids for both amidation and esterification, offering a cost-efficient and versatile method. rsc.org
Computational Approaches to Unraveling Reaction Mechanisms
Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for elucidating the complex reaction mechanisms involved in the formation and reactivity of 1,3,4-oxadiazole derivatives. nih.govmdpi.comnih.gov
For instance, DFT computations have been used to revisit the reaction mechanism for the synthesis of 1,3,4-oxadiazol-2(3H)-ones from hydrazonyl chloride and carbon dioxide. nih.gov These studies revealed competing pathways, including a stepwise mechanism that was found to be more favorable than the previously proposed 1,3-dipolar cycloaddition. nih.gov The calculations highlighted the role of the fluoride (B91410) anion in deprotonating the nitrile imine precursor, which then acts as a nucleophile. nih.gov
Biological and Pharmacological Applications of 1,3,4 Oxadiazole 2 Carboxylic Acid Derivatives
Broad-Spectrum Antimicrobial Activities
Derivatives of 1,3,4-oxadiazole (B1194373) are a prominent class of compounds investigated for their wide-ranging antimicrobial effects. Their structural versatility allows for modifications that can enhance their activity against various pathogens. mdpi.comnih.gov The presence of the 1,3,4-oxadiazole nucleus is a common feature in many compounds exhibiting potent antimicrobial properties. nih.gov
Derivatives of 1,3,4-oxadiazole have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com For instance, certain aniline (B41778) derivatives incorporating the 1,3,4-oxadiazole moiety have shown good antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. mdpi.com The antibacterial efficacy of these derivatives is often attributed to their ability to interfere with essential bacterial processes. nih.gov
The emergence of drug-resistant bacterial strains like Methicillin-Resistant Staphylococcus aureus (MRSA) poses a significant global health challenge. auctoresonline.org In this context, 1,3,4-oxadiazole derivatives have emerged as a promising class of non-β-lactam antibiotics. auctoresonline.org
Several studies have highlighted the potential of these compounds against MRSA. For example, a series of norfloxacin (B1679917) derivatives containing a 1,3,4-oxadiazole ring exhibited excellent antibacterial activity against MRSA strains, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 µg/mL. nih.gov This was comparable or superior to reference drugs like norfloxacin and vancomycin. nih.gov Another study reported three novel 1,3,4-oxadiazole derivatives with MICs between 4 and 32 μg/ml against seven S. aureus strains, including MRSA. nih.gov These compounds also demonstrated bactericidal activity and were shown to prolong the survival of C. elegans infected with MRSA. nih.gov Furthermore, certain (5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol derivatives have shown significant antibacterial activity against MRSA. auctoresonline.org The presence of lipophilic moieties, such as phenyl methyl and naphthalene (B1677914) groups, appeared to enhance the anti-MRSA activity. auctoresonline.org
The mechanism of action for some of these derivatives involves the inhibition of biofilm formation, a key virulence factor for S. aureus. nih.gov These compounds have been observed to downregulate the transcription of biofilm-related genes, such as spa. nih.gov
Table 1: Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against MRSA
| Compound Type | Strain(s) | MIC (µg/mL) | Reference |
|---|---|---|---|
| Norfloxacin derivatives with 1,3,4-oxadiazole ring | MRSA1-3 | 0.25–1 | nih.gov |
| Novel 1,3,4-oxadiazole derivatives (OZE-I, -II, -III) | 7 S. aureus strains (including MRSA) | 4–32 | nih.gov |
| (5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol derivatives | MRSA ATCC 700698 | Not specified in abstract | auctoresonline.org |
Derivatives of 1,3,4-oxadiazole have demonstrated notable efficacy against both the Gram-negative bacterium Pseudomonas aeruginosa and the Gram-positive bacterium Bacillus subtilis. nih.govsciepub.com
In one study, a nalidixic acid derivative where the carboxylic group was replaced by a 1,3,4-oxadiazole ring linked to a quinoxaline (B1680401) moiety showed stronger or comparable activity against Pseudomonas aeruginosa and Staphylococcus aureus than the reference drugs ciprofloxacin (B1669076) and amoxicillin. nih.gov Another series of 2,5-disubstituted 1,3,4-oxadiazole derivatives containing a naphthofuran moiety exhibited an antibacterial effect against P. aeruginosa and B. subtilis equal to that of ciprofloxacin, with a Minimum Inhibitory Concentration (MIC) of 0.2 mg/mL. nih.gov
Furthermore, pyrazine-containing 1,3,4-oxadiazoles with a substituted azetidin-2-one (B1220530) ring have shown moderate to excellent activity against B. subtilis and P. aeruginosa when compared to amoxicillin. nih.gov Similarly, 2-acylamino-1,3,4-oxadiazole derivatives have been found to be effective, with some compounds showing high activity against Bacillus subtilis with a MIC of 0.78 µg/mL. nih.gov Another study reported that newly synthesized 1,3,4-oxadiazole derivatives displayed antibacterial activity against Bacillus subtilis at concentrations of 50 and 100 µg/ml. sciepub.com
**Table 2: Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against P. aeruginosa and *B. subtilis***
| Compound Type | Strain | MIC | Reference |
|---|---|---|---|
| Nalidixic acid-1,3,4-oxadiazole hybrid | P. aeruginosa | Stronger/comparable to ciprofloxacin & amoxicillin | nih.gov |
| 2,5-disubstituted 1,3,4-oxadiazole with naphthofuran | P. aeruginosa, B. subtilis | 0.2 mg/mL | nih.gov |
| Pyrazine containing 1,3,4-oxadiazoles | B. subtilis, P. aeruginosa | Moderate to excellent vs. amoxicillin | nih.gov |
| 2-acylamino-1,3,4-oxadiazole derivatives | B. subtilis | 0.78 µg/mL | nih.gov |
| Newly synthesized 1,3,4-oxadiazole derivatives | B. subtilis | Active at 50 & 100 µg/ml | sciepub.com |
Derivatives of the 1,3,4-oxadiazole scaffold have demonstrated significant antifungal properties against a range of fungal pathogens. mdpi.comumsha.ac.ir The antifungal potential of these compounds is a subject of ongoing research, with various derivatives showing promising activity. nih.gov
For instance, a series of 2,5-disubstituted 1,3,4-oxadiazoles were synthesized and evaluated for their antifungal activity. One compound from this series was found to be 8 to 16 times more active against Aspergillus niger and Candida albicans respectively, compared to the standard drug fluconazole. nih.gov In another study, newly synthesized 1,3,4-oxadiazole derivatives were screened for their antifungal activity against Aspergillus niger and Candida albicans, showing zones of inhibition when compared to fluconazole. sciepub.com
Furthermore, aniline derivatives containing 1,3,4-oxadiazole groups have exhibited moderate antifungal activity. mdpi.com Some 1,3,4-oxadiazole derivatives incorporating a cinnamic acid moiety have also been evaluated, with one methoxyphenyl derivative showing good to excellent antifungal activity, particularly against Aspergillus flavus. umsha.ac.ir The mechanism of action for some of these derivatives is thought to involve the inhibition of succinate (B1194679) dehydrogenase (SDH), an essential enzyme in the fungal respiratory chain. nih.gov
Table 3: Antifungal Activity of 1,3,4-Oxadiazole Derivatives
| Compound Type | Fungal Strain(s) | Activity | Reference |
|---|---|---|---|
| 2,5-disubstituted 1,3,4-oxadiazoles | A. niger, C. albicans | 8-16x more active than fluconazole | nih.gov |
| Newly synthesized 1,3,4-oxadiazole derivatives | A. niger, C. albicans | Zone of inhibition observed | sciepub.com |
| Aniline derivatives with 1,3,4-oxadiazole | Not specified | Moderate antifungal activity | mdpi.com |
| 1,3,4-oxadiazole with cinnamic acid | A. flavus | Good to excellent activity | umsha.ac.ir |
Derivatives of 1,3,4-oxadiazole have demonstrated notable potential as antiviral agents, with research highlighting their activity against Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). mdpi.comnih.gov The 1,3,4-oxadiazole ring is a key component in the structure of the anti-HIV drug raltegravir. mdpi.comumsha.ac.ir
In the context of HIV, 1,3,4-oxadiazole substituted naphthyridines have been identified as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication. nih.gov Structure-activity relationship studies have shown that modifications at the C5 position of the naphthyridine ring can lead to compounds with low nanomolar potency and a high therapeutic index. nih.gov
More recently, with the emergence of the COVID-19 pandemic, the focus has shifted to identifying inhibitors for SARS-CoV-2 proteins. The papain-like protease (PLpro) is a crucial enzyme for viral replication and a promising therapeutic target. nih.govacs.org Several studies have explored 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole derivatives as PLpro inhibitors. nih.govacs.org For example, a series of 1,2,4-oxadiazole derivatives were designed and synthesized, with some compounds showing significant inhibitory activity against SARS-CoV-2 PLpro and antiviral activity against the virus. acs.orgnih.gov Specifically, compounds 13f and 26r demonstrated PLpro inhibition with IC₅₀ values of 1.8 and 1.0 μM, and antiviral activity with EC₅₀ values of 5.4 and 4.3 μM, respectively. acs.orgnih.gov Another study repositioned the 1,2,4-oxadiazole scaffold as a promising SARS-CoV-2 PLpro inhibitor, with one derivative, 5 , showing the highest percentage of inhibition (58.6%) at a concentration of 10 μM. nih.gov This compound also exhibited dual inhibitory potential against the spike receptor binding domain (RBD). nih.gov Virtual screening studies have also suggested that certain oxadiazole derivatives have a strong binding affinity for SARS-CoV-2 proteins, including PLpro. consensus.appsciprofiles.com
Table 4: Antiviral Activity of Oxadiazole Derivatives
| Compound Type | Viral Target | Key Findings | Reference |
|---|---|---|---|
| 1,3,4-Oxadiazole substituted naphthyridines | HIV-1 Integrase | Low nM potency, high therapeutic index | nih.gov |
| 1,2,4-Oxadiazole derivatives 13f and 26r | SARS-CoV-2 PLpro | IC₅₀ = 1.8 and 1.0 μM; EC₅₀ = 5.4 and 4.3 μM | acs.orgnih.gov |
| 1,2,4-Oxadiazole derivative 5 | SARS-CoV-2 PLpro & Spike RBD | 58.6% PLpro inhibition at 10 μM; dual inhibitory potential | nih.gov |
Derivatives of 1,3,4-oxadiazole have emerged as a promising class of compounds in the search for new antitubercular agents to combat Mycobacterium tuberculosis. nih.govnih.gov The 1,3,4-oxadiazole ring can be considered a cyclic form of the hydrazide motif present in the first-line anti-TB drug isoniazid (B1672263) (INH). mdpi.com
Several studies have demonstrated the potential of these derivatives. For instance, nalidixic acid derivatives incorporating a 1,3,4-oxadiazole ring have shown antitubercular activity. nih.gov Another study reported a series of 1,2,4-oxadiazole derivatives with one compound exhibiting a minimum inhibitory concentration (MIC) of 0.5 μg/mL against the wild-type H37Rv strain of M. tuberculosis. nih.gov This compound was also found to be active against monoresistant strains of M. tuberculosis. nih.gov
Furthermore, a series of new hydrazide derivatives containing a 1,3,4-oxadiazole core were synthesized and evaluated for their antimycobacterial activity. mdpi.com Five of these compounds showed high activity with MIC values of 8 μg/mL against the M. tuberculosis H37Ra attenuated strain, and two derivatives were effective against pyrazinamide-resistant strains with an MIC of 4 µg/mL. mdpi.com In another investigation, acetylated nicotinic acid derivatives with a 1,3,4-oxadiazole ring, particularly those with a nitro substituent in the phenyl ring, demonstrated tuberculostatic activity. nih.gov
Table 5: Antitubercular Activity of Oxadiazole Derivatives
| Compound Type | M. tuberculosis Strain(s) | MIC | Reference |
|---|---|---|---|
| 1,2,4-Oxadiazole derivative | Wild-type H37Rv, monoresistant strains | 0.5 μg/mL | nih.gov |
| Hydrazide derivatives with 1,3,4-oxadiazole | H37Ra attenuated strain | 8 μg/mL | mdpi.com |
| Hydrazide derivatives with 1,3,4-oxadiazole | Pyrazinamide-resistant strains | 4 µg/mL | mdpi.com |
| Acetylated nicotinic acid derivatives with 1,3,4-oxadiazole | Not specified | Tuberculostatic activity | nih.gov |
Antibacterial Efficacy Against Gram-positive and Gram-negative Strains
Advanced Anticancer and Antitumor Potentials
The 1,3,4-oxadiazole scaffold is a cornerstone in the development of novel anticancer agents due to its versatile biological activities. nih.gov Derivatives of 1,3,4-oxadiazole have demonstrated significant potential in oncology by exhibiting cytotoxic effects against a wide range of cancer cells and by modulating key pathways involved in tumor growth and proliferation. nih.govmdpi.com Their mechanism of action is often multifaceted, involving the inhibition of crucial enzymes and growth factor receptors that are dysregulated in cancer. nih.govnih.gov
Selective Cytotoxicity Against Various Cancer Cell Lines
A significant attribute of many 1,3,4-oxadiazole derivatives is their ability to selectively target and kill cancer cells while showing lower toxicity to normal, healthy cells. nih.govnih.gov This selectivity is a critical factor in the development of effective chemotherapeutic agents.
Research has shown that certain 1,3,4-oxadiazole derivatives exhibit considerable cytotoxic effects against a variety of cancer cell lines. For instance, synthesized derivatives have shown potent activity against HeLa (cervical cancer), A549 (lung cancer), and Hep-2 (laryngeal cancer) cell lines. nih.gov Notably, these compounds were found to be comparatively safer for normal V-79 cell lines. nih.gov The mechanism for this cytotoxicity in Hep-2 cells was linked to the induction of apoptosis through the intrinsic mitochondrial pathway. nih.gov
Further studies have highlighted the broad-spectrum anticancer activity of this class of compounds. Novel hybrid molecules incorporating the 1,3,4-oxadiazole ring have been evaluated against glioblastoma (GBM) cell lines (LN229, T98G, and U87), ovarian, breast, and lung cancer cell lines. nih.gov Compound 5 , a 1,3,4-oxadiazole derivative, showed significant inhibitory activity against GBM cell lines and did not exhibit toxicity towards healthy human mesenchymal stem cells (hMSC). nih.gov Similarly, a series of benzimidazole-1,3,4-oxadiazole derivatives were tested against PANC-1 (pancreatic cancer), MCF-7 (breast cancer), and A549 cell lines, with compound 4r showing high anticancer activity. nih.gov The selectivity of these compounds was confirmed using two different normal cell lines, hTERT-HPNE and CCD-19Lu. nih.gov
Other synthesized derivatives have demonstrated excellent cytotoxic profiles against A549 and C6 (rat glioma) cell lines. acs.org Specifically, compound 4h exhibited an IC₅₀ value of less than 0.14 μM on the A549 cell line. acs.org In another study, newly synthesized 1,3,4-oxadiazoles were evaluated against HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma) cell lines, with the latter proving to be more sensitive to the compounds' effects. mdpi.com
Table 1: Cytotoxic Activity of Selected 1,3,4-Oxadiazole Derivatives Against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC₅₀ Value (µM) | Key Findings |
|---|---|---|---|
| AMK OX-8, 9, 11, 12 | HeLa, A549, Hep-2 | Not specified, but potent | Showed considerable cytotoxic effect on cancer cells but were safer for normal V-79 cells. nih.gov |
| Compound 5 | LN229, T98G, U87 (GBM) | ~35 | Showed similar activity against all tested GBM cell lines without toxicity to hMSC. nih.gov |
| Compound 4r | PANC-1, A549, MCF-7 | 5.5, 0.3, 0.5 | Displayed high anticancer activity and selectivity compared to normal cell lines. nih.gov |
| Compound 4h | A549 (Lung) | <0.14 | Exhibited excellent and selective cytotoxic profile on A549 cells. acs.org |
| Compound 4g | C6 (Glioma) | 8.16 | Showed remarkable antiproliferative activity on the C6 cell line. acs.org |
Modulation and Inhibition of Specific Molecular Targets in Oncological Pathways
The anticancer effects of 1,3,4-oxadiazole derivatives are often rooted in their ability to interact with and inhibit specific molecular targets that are critical for tumor progression. These targets include key receptors and enzymes involved in angiogenesis, cell proliferation, and immortalization. nih.gov
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, and the Vascular Endothelial Growth Factor (VEGF) signaling pathway plays a central role. nih.gov Specifically, VEGFR2 is a key tyrosine kinase receptor whose inhibition can effectively reduce angiogenesis, making it an attractive target for anticancer drug development. nih.govnih.gov
Derivatives of 1,3,4-oxadiazole have been identified as potent inhibitors of VEGFR2. nih.govnih.gov Molecular docking studies have elucidated the mechanism of inhibition, showing that these compounds can fit within the active pocket of VEGFR2. nih.govnih.gov For example, benzimidazole-1,3,4-oxadiazole derivatives 4r and 4s have been shown to form crucial hydrogen bonds with the amino acid residues Cys919 and Asp1046 in the VEGFR2 active site, similar to the action of the approved inhibitor Sorafenib. nih.gov Computational studies on other 1,3,4-oxadiazole derivatives also identified compounds 7g , 7j , and 7l as potent VEGFR2 inhibitors, with compound 7j having a predicted inhibitory concentration (IC₅₀) of 0.009 µM. nih.govnih.gov These findings highlight the potential of this chemical class to act as anti-angiogenic agents by effectively blocking the VEGFR2 signaling pathway. nih.gov
The Epidermal Growth Factor Receptor (EGFR) is another tyrosine kinase receptor that is frequently overexpressed in various cancers and is pivotal in controlling cell growth, proliferation, and metastasis. nih.govjournalijar.com Consequently, inhibiting EGFR is a well-established strategy in cancer therapy. nih.gov
The 1,3,4-oxadiazole scaffold has been incorporated into molecules designed as EGFR inhibitors. nih.gov Molecular docking studies have investigated the binding of these derivatives to the EGFR active site, which involves interactions with key amino acid residues like Met769, Gln767, and Asp831. journalijar.com In one study, a virtual library of 1,3,4-oxadiazole derivatives was screened, and compounds S10 and S23 were identified as having impressive inhibitory potential against the EGFR receptor, with docking scores superior to a co-crystallized ligand. journalijar.com Interestingly, some studies have performed comparative analyses, suggesting that certain 1,3,4-oxadiazole derivatives show greater selectivity towards VEGFR2 compared to EGFR, which could be advantageous in developing targeted therapies. nih.govmdpi.com
Methionine aminopeptidases (MetAPs) are enzymes that cleave the N-terminal methionine from newly synthesized proteins. The type 2 isoform, MetAP2, is particularly relevant in cancer because its inhibition has been shown to suppress endothelial cell proliferation, thereby exerting an anti-angiogenic effect. nih.gov The 1,3,4-oxadiazole scaffold is recognized as a core structure in the design of MetAP2 inhibitors. nih.gov Research in this area has led to the identification of potent inhibitors of this metalloprotease, highlighting another pathway through which oxadiazole derivatives can exhibit their anticancer properties. nih.govnih.gov
Telomerase is an enzyme responsible for maintaining the length and integrity of telomeres, the protective caps (B75204) at the ends of chromosomes. In most normal cells, telomerase activity is absent, leading to telomere shortening with each cell division and eventual cellular senescence. However, in the vast majority of cancer cells, telomerase is reactivated, allowing for unlimited proliferation and cellular immortalization. nih.gov
This makes telomerase a prime target for cancer therapy, and 1,3,4-oxadiazole derivatives have emerged as promising telomerase inhibitors. nih.govnih.gov The inhibition of telomerase by these compounds disrupts telomere maintenance, leading to cell proliferation arrest and apoptosis in cancer cells. nih.gov Studies have identified specific 1,3,4-oxadiazole derivatives that exhibit potent telomerase inhibition, with activity sometimes exceeding that of reference compounds. researchgate.net This mechanism demonstrates that the antiproliferative activity of these derivatives is directly linked to their ability to inhibit this critical enzyme. researchgate.net
Table 2: Molecular Targets of 1,3,4-Oxadiazole-2-carboxylic Acid Derivatives in Oncology
| Molecular Target | Mechanism of Action | Example Derivatives | Therapeutic Potential |
|---|---|---|---|
| VEGFR2 | Binds to the kinase domain, forming hydrogen bonds with key residues (e.g., Asp1046, Cys919), blocking the angiogenesis signaling pathway. nih.gov | 4r, 4s, 7j | Anti-angiogenesis, reduction of tumor growth. nih.govnih.gov |
| EGFR | Binds to the active pocket, interacting with residues like Met769 and Asp831 to inhibit cell proliferation pathways. journalijar.com | S10, S23 | Inhibition of tumor cell growth and survival. journalijar.com |
| MetAP2 | Acts as a core structure for inhibitors that suppress the enzyme's function. nih.gov | Not Specified | Anti-angiogenesis by inhibiting endothelial cell proliferation. nih.govnih.gov |
| Telomerase | Inhibits the enzyme, preventing the maintenance of telomeres and leading to cancer cell senescence or apoptosis. nih.gov | Not Specified | Overcoming cellular immortalization, a hallmark of cancer. nih.govresearchgate.net |
Focal Adhesion Kinase (FAK) Inhibition
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, proliferation, migration, and survival, processes that are central to cancer metastasis. The overexpression of FAK is a common feature in numerous types of solid tumors, making it an attractive target for anticancer drug development. nih.govnih.gov The 1,3,4-oxadiazole scaffold has been incorporated into molecules designed to inhibit FAK, thereby impeding these oncogenic processes. nih.gov
Research has shown that derivatives of 1,3,4-oxadiazole can be effective FAK inhibitors. For instance, certain triazole derivatives, a related class of heterocycles, have demonstrated potent FAK inhibitory activity, with some compounds showing IC50 values in the nanomolar range. nih.gov While specific IC50 values for this compound derivatives as FAK inhibitors are not extensively detailed in the provided literature, the general potential of the broader 1,3,4-oxadiazole class as FAK inhibitors is acknowledged. nih.gov The development of these compounds represents a promising strategy for targeting FAK-mediated tumorigenesis.
Thymidylate Synthase (TS) Inhibition
Thymidylate Synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair. The inhibition of TS leads to a depletion of thymidine, which in turn disrupts DNA replication and induces cell death in rapidly dividing cancer cells. Consequently, TS has long been a key target for cancer chemotherapy. nih.gov
A number of novel 1,3,4-oxadiazole thioether derivatives have been designed and synthesized as potential TS inhibitors. sci-hub.se In vitro evaluation of these compounds against various cancer cell lines has demonstrated their anticancer activity. sci-hub.se Molecular docking studies have further supported the potential of these derivatives to be developed as dual antitumor and antimicrobial agents. sci-hub.se
| Compound ID | Target | IC50 (µM) | Cell Line | Source |
| Compound with nitro substituent | TS | Not specified | HepG2, MCF-7, SGC-7901 | sci-hub.se |
| Not Specified | Human TS | 0.62 | - | sci-hub.se |
| Not Specified | Escherichia coli TS | 0.47 | - | sci-hub.se |
Glycogen (B147801) Synthase Kinase-3 (GSK-3) Inhibition
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that is implicated in a wide array of cellular processes, including cell proliferation, apoptosis, and differentiation. Its dysregulation has been linked to various diseases, including cancer. The inhibition of GSK-3 has emerged as a viable therapeutic strategy for cancer treatment. nih.gov
Researchers have successfully designed and synthesized novel series of 1,3,4-oxadiazole derivatives that act as potent inhibitors of GSK-3β. One particular compound, identified as 20x, has shown highly selective and potent inhibitory activity against GSK-3β in in-vitro studies. The binding mode of this compound has been elucidated through X-ray co-crystal structures, providing a solid foundation for the further development of this class of inhibitors. nih.gov
| Compound ID | Target | IC50 | Notes | Source |
| 20x | GSK-3β | Potent and selective | Binding mode determined by X-ray co-crystal structure. | nih.gov |
Thymidine Phosphorylase (TP) Inhibition
Thymidine Phosphorylase (TP) is an enzyme that plays a crucial role in the pyrimidine (B1678525) salvage pathway and is also known as platelet-derived endothelial cell growth factor (PD-ECGF). It is involved in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Elevated levels of TP are found in a variety of solid tumors and are often associated with a poor prognosis. Therefore, inhibiting TP is a promising approach to anticancer therapy. nih.govmanipal.edu
The 1,3,4-oxadiazole scaffold is considered an emerging and significant motif for the development of TP inhibitors. nih.govmanipal.edu Numerous studies have focused on the synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as TP inhibitors, highlighting their potential as chemotherapeutic agents. nih.gov
Histone Deacetylase (HDAC) Inhibition
Histone Deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. They remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. The inhibition of HDACs can restore the expression of these silenced genes, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells. As a result, HDAC inhibitors have emerged as a promising class of anticancer drugs. nih.govmdpi.com
The 1,3,4-oxadiazole scaffold has been successfully utilized in the design of novel HDAC inhibitors. mdpi.com Notably, difluoromethyl-1,3,4-oxadiazoles (DFMOs) have been identified as potent, selective, and mechanism-based inhibitors of HDAC6. These compounds act as slow-binding substrate analogs that undergo an enzyme-catalyzed ring-opening reaction, forming a tight and long-lived enzyme-inhibitor complex. This unique mechanism of action has paved the way for the rational design of highly selective HDAC6 inhibitors with potential therapeutic applications.
| Compound Class | Target | IC50 (nM) | Notes | Source |
| Difluoromethyl-1,3,4-oxadiazoles (DFMOs) | HDAC6 | Single-digit nanomolar | Potent and highly selective; slow-binding substrate analogs. | |
| Trifluoromethyl-1,3,4-oxadiazole (TFMO) 17 | HDAC6 | 531 µM | Submicromolar inhibitory activity. |
Interaction Mechanisms with DNA Structures
In addition to enzyme inhibition, some 1,3,4-oxadiazole derivatives exert their anticancer effects through direct interactions with DNA. mdpi.com The planar structure of the 1,3,4-oxadiazole ring allows it to intercalate between the base pairs of the DNA double helix. This intercalation can disrupt DNA replication and transcription, ultimately leading to cell death.
Furthermore, the ability of the oxadiazole ring to form hydrogen bonds and engage in π-π stacking interactions can further stabilize the drug-DNA complex, enhancing its cytotoxic effects. mdpi.com The specific mechanism of interaction can vary depending on the substituents attached to the oxadiazole core, which can influence the binding affinity and mode of interaction with the DNA molecule. While the general ability of the 1,3,4-oxadiazole scaffold to interact with DNA is recognized, detailed mechanistic studies for specific this compound derivatives are an ongoing area of research. nih.govmdpi.com
Structure-Activity Relationships in Anticancer Drug Design
The development of potent and selective anticancer agents based on the 1,3,4-oxadiazole scaffold heavily relies on understanding their structure-activity relationships (SAR). nih.gov SAR studies investigate how modifications to the chemical structure of a molecule affect its biological activity.
For 1,3,4-oxadiazole derivatives, several key structural features have been identified that influence their anticancer potency and selectivity:
Substitution at the 2- and 5-positions: The nature of the substituents at these positions on the oxadiazole ring is crucial for determining the inhibitory activity against specific targets. For instance, in the case of HDAC inhibitors, the substituents play a key role in interacting with the active site of the enzyme.
Hybrid Molecules: The hybridization of the 1,3,4-oxadiazole moiety with other known anticancer pharmacophores is a promising strategy to enhance efficacy and overcome drug resistance. This approach can lead to multi-target inhibitors with improved pharmacological profiles.
Specific Functional Groups: The introduction of specific functional groups, such as nitro groups or thioether linkages, has been shown to modulate the anticancer activity of 1,3,4-oxadiazole derivatives. sci-hub.se For example, a nitro substituent was found to enhance the in vitro anticancer potency of certain 1,3,4-oxadiazole thioether derivatives. sci-hub.se
A thorough understanding of these SAR principles is essential for the rational design and optimization of new this compound derivatives as effective and selective anticancer agents. nih.gov
Anti-inflammatory and Analgesic Properties
The 1,3,4-oxadiazole nucleus is a key structural feature in many compounds developed for their anti-inflammatory and analgesic effects. researchgate.netmdpi.com
Mechanistic Investigations of Anti-inflammatory Action (e.g., COX-1/COX-2 Inhibition)
A primary mechanism for the anti-inflammatory effects of many 1,3,4-oxadiazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key player in the inflammatory pathway. nih.govnih.gov
In one study, two series of 1,3,4-oxadiazole-based derivatives were synthesized and assessed for their COX-1/COX-2 inhibitory activity. The in vitro assays demonstrated potent and selective COX-2 inhibition, with IC₅₀ values ranging from 0.04 to 0.14 μM and selectivity indices (SI) as high as 337.5, comparable to the standard drug celecoxib (B62257) (IC₅₀ = 0.045 μM, SI = 326.67). nih.gov Molecular modeling confirmed the binding affinity of these novel compounds within the COX-2 active site. nih.gov
Another research effort involved synthesizing 1,3,4-oxadiazole derivatives incorporating a flurbiprofen (B1673479) moiety. nih.gov Molecular docking studies of these compounds against COX-1 and COX-2 proteins revealed that they bind more effectively to the active site of COX-2. nih.gov Compound Ox-6f from this series showed the highest binding affinity for COX-2, with a binding energy of -7.70 kcal/mol, and molecular dynamics simulations confirmed the stability of its complex with the enzyme. nih.gov
Further research on a series of 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives (21a–n) showed significant in vivo anti-inflammatory effects in rats. mdpi.com Two derivatives, 21c and 21i , exhibited the strongest activity, with efficiencies of 59.5% and 61.9% respectively, which was comparable to the 64.3% activity of the standard drug Indomethacin at the same dose. mdpi.com These findings underscored that the presence of specific substitutions on the oxadiazole ring, such as 3,4-dimethoxyphenyl or 4-chlorophenyl groups, can enhance anti-inflammatory activity. mdpi.com
Table 1: COX-2 Inhibition by 1,3,4-Oxadiazole Derivatives
| Compound Series/Name | COX-2 IC₅₀ (μM) | Selectivity Index (SI) vs COX-1 | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| 1,3,4-Oxadiazole Series (8a-g) | 0.04 - 0.14 | 60.71 - 337.5 | N/A | nih.gov |
| Celecoxib (Reference) | 0.045 | 326.67 | N/A | nih.gov |
| Ox-6f | N/A | N/A | -7.70 | nih.gov |
Structural Correlates for Enhanced Analgesic Activity
The structural features of 1,3,4-oxadiazole derivatives play a crucial role in their analgesic potential. mdpi.com Studies have shown that specific substitutions on the heterocyclic ring can significantly modulate this activity. mdpi.com
For instance, in a series of 2,5-disubstituted 1,3,4-oxadiazole derivatives, several compounds were tested for their analgesic effect and compared with acetylsalicylic acid. mdpi.com The results indicated that derivatives containing halogen substituents at the 5-position of the oxadiazole ring were the most effective, showing analgesic activity ranging from approximately 44% to 71%, while the standard, acetylsalicylic acid, showed an activity of 63.2%. mdpi.com Another study synthesized new oxadiazole-conjugated pyrimidinone compounds, one of which demonstrated superior analgesic activity with 100% protection compared to the 83.33% protection offered by indomethacin. tandfonline.com This highlights the potential for creating highly potent analgesics by combining the 1,3,4-oxadiazole core with other pharmacologically active moieties. tandfonline.com
Other Significant Pharmacological Activities
Beyond their anti-inflammatory and analgesic properties, 1,3,4-oxadiazole derivatives have been explored for a variety of other therapeutic applications. nih.govbepls.com
Antihypertensive and Vasodilator Properties
The 1,3,4-oxadiazole scaffold has been identified as a promising framework for developing agents with cardiovascular effects. researchgate.net Numerous derivatives based on this structure have been shown to possess blood pressure-lowering properties. researchgate.net While detailed mechanistic studies on 1,3,4-oxadiazole derivatives as antihypertensives are ongoing, the broader class of oxadiazoles (B1248032) has shown potential. For example, the 1,2,4-oxadiazole derivative Irrigor is known to exhibit vasodilator activity. nih.gov This suggests that the oxadiazole ring system, in general, is a viable starting point for the design of new antihypertensive and vasodilator drugs. nih.govnih.gov
Anticonvulsant Effects
A significant body of research points to the potent anticonvulsant effects of 1,3,4-oxadiazole derivatives. nih.govnih.gov These compounds have been evaluated in various in vivo models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govwu.ac.th
In a notable study, a series of 1,3,4-oxadiazole derivatives were synthesized and tested for anticonvulsant activity. nih.gov One compound, 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (5b) , demonstrated exceptional activity with a 50% effective dose (ED₅₀) of 8.9 mg/kg in the MES test and 10.2 mg/kg in the scPTZ test, surpassing the efficacy of the standard drugs carbamazepine (B1668303) and ethosuximide. nih.gov Further investigation revealed that this compound likely exerts its effect through the GABA system, showing a potent binding affinity to the GABAA receptor (IC₅₀ = 0.11 μM). nih.gov
Another study synthesized five 1,3,4-oxadiazole derivatives (C1-C5) and found that compounds C4 and C5 showed the most significant in vivo anticonvulsant activity in both MES and PTZ models when compared to reference drugs. wu.ac.thresearchgate.net Molecular docking studies suggested these compounds bind to the human GABAA receptor. wu.ac.thresearchgate.net
Table 2: Anticonvulsant Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | GABA Receptor Binding IC₅₀ (μM) | Reference |
|---|---|---|---|---|
| Compound 5b | 8.9 | 10.2 | 0.11 | nih.gov |
| Compound C4 | Activity noted | Activity noted | Docking Score: -5.676 | wu.ac.thresearchgate.net |
| Compound C5 | Activity noted | Activity noted | Docking Score: -5.277 | wu.ac.thresearchgate.net |
Antidiabetic Research
The 1,3,4-oxadiazole scaffold is a promising option in the search for new antidiabetic drugs. nih.gov Derivatives have been shown to modulate molecular targets that are key to glucose metabolism and insulin (B600854) secretion, such as α-glucosidase, α-amylase, and glycogen synthase kinase-3β (GSK-3β). nih.gov
Research into new 2-thione-1,3,4-oxadiazole derivatives revealed their potential as inhibitors of both α-amylase and α-glucosidase. nih.gov Similarly, another study focusing on α-glucosidase inhibition designed and synthesized 1,3,4-oxadiazole derivatives, with molecular docking studies predicting their binding interactions. jchr.org Compound A12 from this series exhibited the highest binding energy of -12.8327 kcal/mol, which was superior to the standard, metformin (B114582) (-9.01594 kcal/mol). jchr.org
Further studies have confirmed the potential of this class of compounds. One investigation of newly synthesized nitrobenzofuran-1,3,4-oxadiazole derivatives found that nearly all compounds showed strong α-glucosidase inhibitory activity, with IC₅₀ values ranging from 0.80 ± 0.1 to 45.1 ± 1.7 μM, compared to acarbose (B1664774) (38.45 ± 0.80 μM). mdpi.com Additionally, research into 1,3,4-oxadiazole derivatives as inhibitors of GSK-3β, a therapeutic target for Alzheimer's disease also implicated in diabetes, identified a highly selective and potent inhibitor, compound 20x . nih.gov
Table 3: Antidiabetic Potential of 1,3,4-Oxadiazole Derivatives
| Compound Series/Name | Target Enzyme | Activity/Binding Energy | Reference |
|---|---|---|---|
| Nitrobenzofuran-1,3,4-Oxadiazoles | α-glucosidase | IC₅₀: 0.80 - 45.1 μM | mdpi.com |
| Compound A12 | α-glucosidase | Binding Energy: -12.8327 kcal/mol | jchr.org |
| Compound 20x | GSK-3β | Potent and selective inhibitor | nih.gov |
Antioxidant Activities
Derivatives of 1,3,4-oxadiazole are recognized for their significant antioxidant properties, which are crucial in combating oxidative stress-related diseases. longdom.org The antioxidant capacity of these compounds is often attributed to their ability to scavenge free radicals and chelate metal ions.
Research into phenolic 1,3,4-oxadiazole derivatives has shown that the presence of hydroxyl groups on the aromatic rings enhances their antioxidant potential. A study on 1,3,4-oxadiazoles derived from phenolic acids demonstrated that these compounds exhibit potent scavenging of 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals. nih.gov The resonance stabilization of the resulting phenoxyl radical is facilitated by both the aromatic rings and the 1,3,4-oxadiazole moiety. nih.govnih.gov
Further investigations into the most active of these compounds revealed pronounced ABTS radical scavenging capacity, moderate to good hydrogen peroxide (H₂O₂) scavenging properties, and strong ferric ion reducing capacity. nih.gov In vitro studies also highlighted their protective effects in normal lung fibroblasts (MRC-5) against oxidative stress induced by hydrogen peroxide. nih.gov The introduction of electron-donating substituents on the phenyl rings attached to the 1,3,4-oxadiazole core generally enhances the radical scavenging activity, while electron-withdrawing groups tend to decrease it. researchgate.net For instance, a series of 2-amino-1,3,4-oxadiazole derivatives were tested for their antioxidant activity against DPPH, with one derivative featuring a nitro group showing strong activity attributed to the electron-withdrawing nature of the group deactivating the phenyl ring. nih.gov
Table 1: Antioxidant Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound | DPPH Scavenging Activity (IC₅₀, µM) | Reference |
|---|---|---|
| 1,3,4-Oxadiazole 7d | 13.59 | nih.gov |
| 1,3,4-Oxadiazole 7e | 15.85 | nih.gov |
| 1,3,4-Oxadiazole 7g | 18.42 | nih.gov |
| 1,3,4-Oxadiazole 7h | 22.17 | nih.gov |
| Ascorbic Acid (Standard) | 38.78 | nih.gov |
| Nordihydroguaiaretic Acid (Standard) | 20.83 | nih.gov |
Development as Antiparasitic Agents
The 1,3,4-oxadiazole scaffold has proven to be a versatile framework in the design of novel antiparasitic drugs. elsevierpure.com These compounds have shown promise against a range of parasites, including those responsible for leishmaniasis, malaria, and trypanosomiasis. nih.govmdpi.com
A library of 1,3,4-oxadiazole derivatives was screened for broad-spectrum antiparasitic activity, leading to the identification of compounds with potent action against Trypanosoma brucei, Leishmania species, and Plasmodium falciparum. nih.govmdpi.com One derivative, compound 19, was identified as a hit against T. brucei with predicted blood-brain barrier permeability, which is crucial for treating the neurological stage of Human African Trypanosomiasis. mdpi.com
Further structure-activity relationship studies led to the discovery of compound 27, which exhibited potent antitrypanosomal and antimalarial activity, along with moderate potency against Leishmania infantum and Leishmania tropica. mdpi.com Notably, compound 24 emerged as a pan-active antiparasitic agent with low-micromolar IC₅₀ values against T. brucei and Leishmania spp., and nanomolar IC₅₀ against P. falciparum. nih.govmdpi.com The antimalarial activity of these derivatives was found to be comparable against both chloroquine-sensitive (D10) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov
Table 2: Antiparasitic Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound | Target Parasite | Activity (IC₅₀, µM) | Reference |
|---|---|---|---|
| Compound 24 | P. falciparum (W2 strain) | 0.155 | nih.gov |
| Compound 24 | T. brucei | Low-micromolar | mdpi.com |
| Compound 24 | Leishmania spp. | Low-micromolar | mdpi.com |
| Compound 27 | T. brucei | Potent | mdpi.com |
| Compound 27 | P. falciparum | Potent | mdpi.com |
| Compound 27 | L. infantum | Moderate | mdpi.com |
Anti-allergic Agent Potential
The potential of 1,3,4-oxadiazole derivatives as anti-allergic agents has been explored, with studies indicating their ability to modulate allergic responses. A new class of sila-substituted 1,3,4-oxadiazoles has been synthesized and evaluated for anti-allergic activity using both in vitro and in vivo models. elsevierpure.com
In vitro studies using rat basophilic leukemia (RBL-2H3) cells, a common model for studying mast cell degranulation, showed that these compounds could suppress the release of allergic mediators. elsevierpure.com Specifically, compounds with a sulfonyl moiety attached to the 1,3,4-oxadiazole ring demonstrated better anti-allergic activities than their thio-analogs. nih.gov One particular compound, 5c, was found to effectively suppress DNP-HSA-induced mast cell degranulation and also inhibited the expression of TNF-α mRNA and Akt phosphorylation in stimulated RBL-2H3 cells. elsevierpure.com
The in vivo efficacy of compound 5c was assessed in a passive cutaneous anaphylaxis (PCA) mouse model, where it showed more effective suppression of the allergic reaction compared to the well-known antihistamine drug, diphenylhydramine (DPH). elsevierpure.com These findings suggest that 1,3,4-oxadiazole derivatives hold promise for the development of novel anti-allergic therapies.
Antidepressive Effects
Derivatives of 1,3,4-oxadiazole have emerged as a promising class of compounds with potential antidepressant effects. Various studies have explored the synthesis and evaluation of these derivatives, often showing significant activity in preclinical models of depression.
One line of research involved the synthesis of 1,3,4-oxadiazole derivatives incorporated with piperine, a natural alkaloid. In a forced swimming test, a standard behavioral test for assessing antidepressant activity, two of the synthesized derivatives, 4a and 4b, demonstrated profound antidepressant effects.
Another study focused on 1,3,4-oxadiazole derivatives designed as glycogen synthase kinase 3β (GSK-3β) inhibitors. Compounds 3 and 8 from this series showed potent inhibitory activity against GSK-3β and exhibited good antidepressant activity in both the forced swimming test and the tail suspension test.
Furthermore, a series of 1,3,4-oxadiazole derivatives were designed to target the 5-HT₁A receptor, a key player in the neurobiology of depression. Compound 10g from this series displayed the best antidepressant activity in the forced swimming test, with efficacy similar to the standard drug fluoxetine. This compound also showed a potent binding affinity for 5-HT₁A receptors. The incorporation of electron-withdrawing groups at the C2 and C5 positions of the oxadiazole ring has been noted to lead to a high degree of pharmacological activity.
Table 3: Antidepressant Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound | Target/Model | Observed Effect | Reference |
|---|---|---|---|
| Compound 4a | Forced Swimming Test | Profound antidepressant activity | |
| Compound 4b | Forced Swimming Test | Profound antidepressant activity | |
| Compound 3 | GSK-3β Inhibition, FST, TST | Good antidepressant activity | |
| Compound 8 | GSK-3β Inhibition, FST, TST | Good antidepressant activity | |
| Compound 10g | 5-HT₁A Receptor Binding, FST | Best antidepressant activity (DID = 58.93) |
FST: Forced Swimming Test; TST: Tail Suspension Test; DID: Percentage Decrease in Immobility Duration
Structure Activity Relationship Sar Studies and Rational Molecular Design for 1,3,4 Oxadiazole 2 Carboxylic Acid Scaffolds
Influence of Substituent Modifications on Pharmacological Activity
The biological profile of compounds containing the 1,3,4-oxadiazole (B1194373) core can be significantly altered by the nature and position of various substituents. acs.org These modifications can impact the molecule's electronic properties, steric profile, and ability to interact with biological targets.
Impact of Phenyl Ring Substitutions (e.g., Electron-Withdrawing/Donating Groups)
Substituents on a phenyl ring attached to the 1,3,4-oxadiazole core play a crucial role in modulating pharmacological activity. The electronic nature of these substituents, whether they are electron-donating or electron-withdrawing, can have a profound effect.
Research has shown that the incorporation of electron-withdrawing groups on a phenyl ring can enhance the pharmacological activity of 1,3,4-oxadiazole derivatives. nih.gov For instance, in a series of 2,5-disubstituted-1,3,4-oxadiazoles, compounds bearing a nitro group (a strong electron-withdrawing group) on the phenyl ring exhibited significant central nervous system depressant activities. nih.gov Specifically, compounds 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole and 5-(4-nitrophenyl)-2-(4-nitrophenyl)-1,3,4-oxadiazole were identified as highly potent agents with antidepressant, anticonvulsant, and antianxiety properties, without showing neurotoxicity. nih.gov This suggests that the presence of electron-withdrawing substituents is a key factor for enhancing the CNS depressant effects of these compounds. nih.gov
Conversely, the presence of electron-donating groups, such as methoxy (B1213986) or hydroxyl groups, can also influence biological activity, often enhancing it in different contexts. For example, methoxy or halogen substituents on an aromatic ring are known to enhance the antimicrobial activity of 1,3,4-oxadiazole derivatives. mdpi.com
Table 1: Effect of Phenyl Ring Substituents on CNS Depressant Activity of 1,3,4-Oxadiazole Derivatives
| Compound | Phenyl Ring Substituent | Activity |
|---|---|---|
| 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole | 4-nitro (electron-withdrawing), 4-chloro (electron-withdrawing) | Excellent antidepressant, anticonvulsant, and antianxiety activity |
| 5-(4-nitrophenyl)-2-(4-nitrophenyl)-1,3,4-oxadiazole | 4-nitro (electron-withdrawing) | Excellent antidepressant, anticonvulsant, and antianxiety activity |
Role of Halogen Substituents at the 5-position on Biological Efficacy
The introduction of halogen substituents at the 5-position of the 1,3,4-oxadiazole ring is another important strategy for modulating biological efficacy. Halogens can influence a molecule's lipophilicity, electronic distribution, and ability to form halogen bonds, all of which can impact its interaction with biological targets.
Studies have indicated that halogen substituents on the aromatic ring of 1,3,4-oxadiazole derivatives often enhance their activity. mdpi.com For example, in a series of 5-aryl-1,3,4-oxadiazole-2-thiol derivatives tested for antimicrobial activity, the compound 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (B1269391) demonstrated significant potential, showing stronger activity against E. coli and S. aureus than other derivatives. mdpi.com This highlights the positive impact of a fluorine atom at this position.
Effects of Fused and Pendant Heterocyclic Moieties (e.g., Indole, Pyrazole, Pyrrole, Thiazole (B1198619), Quinoxaline (B1680401), Naphthofuran)
For instance, the combination of a 1,3,4-oxadiazole ring with a thiazole and pyridine (B92270) ring has resulted in compounds with strong antitubercular activity, inhibiting Mycobacterium bovis BCG in both its active and dormant states. mdpi.com Similarly, the synthesis of novel 1,3,4-oxadiazole derivatives bearing mercapto acetylamido phenyl/benzothiazoles has yielded compounds with significant anticancer activity. acs.org
Bioisosteric Replacement Strategies Utilizing the 1,3,4-Oxadiazole-2-carboxylic Acid Unit
The 1,3,4-oxadiazole ring is widely recognized as a valuable bioisostere in drug design. mdpi.comacs.org Its physicochemical properties make it an effective replacement for other functional groups, leading to improved pharmacokinetic profiles. acs.org
Replacement of Carboxylic Acids, Esters, and Carboxamides in Drug Design
The replacement of an amide bond with a 1,3,4-oxadiazole ring has been successfully applied in the development of analogs of the tyrosine kinase inhibitor imatinib, resulting in compounds with increased water solubility and improved metabolic stability. researchgate.net This demonstrates the utility of the 1,3,4-oxadiazole as an amide bioisostere.
Implications for Lipophilicity, Bioavailability, and Metabolic Stability
One of the key advantages of using the 1,3,4-oxadiazole ring as a bioisostere is its favorable impact on a molecule's physicochemical properties. Compared to its 1,2,4-oxadiazole (B8745197) isomer, the 1,3,4-oxadiazole typically exhibits significantly lower lipophilicity (log D), which can be an order of magnitude lower. acs.org This difference is attributed to their distinct charge distributions and dipole moments. acs.org
Table 2: Physicochemical Properties of 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Bioisosteres
| Property | 1,3,4-Oxadiazole | 1,2,4-Oxadiazole |
|---|---|---|
| Lipophilicity (log D) | Lower | Higher |
| Aqueous Solubility | More Favorable | Less Favorable |
| Metabolic Stability | More Favorable | Less Favorable |
| hERG Inhibition | More Favorable Profile | Less Favorable Profile |
Pharmacophore Modeling and Rational Drug Design Approaches
Pharmacophore modeling and rational drug design are pivotal in the contemporary development of therapeutic agents, enabling the targeted design of molecules with enhanced potency and specificity. For scaffolds based on this compound, these computational and strategic approaches leverage the distinct physicochemical properties of the oxadiazole ring to optimize interactions with biological targets.
Rational drug design strategies for 1,3,4-oxadiazole derivatives often involve computational methods like molecular docking to predict how these molecules will bind to the active site of a target protein or enzyme. mdpi.comresearchgate.net These in silico studies help to elucidate the binding modes and energy of inhibitors, guiding the synthesis of more effective compounds. researchgate.net By understanding the structure-activity relationships (SAR), chemists can make strategic modifications to the oxadiazole scaffold to improve its interaction with specific amino acid residues in the target's binding pocket, thereby enhancing its inhibitory potential. mdpi.comnih.gov
Rational Design of 1,3,4-Oxadiazole Derivatives as Enzyme Inhibitors
A prominent application of rational design is in the development of enzyme inhibitors for various diseases. By identifying a lead compound, researchers can systematically modify its structure to probe the chemical space around the biological target, leading to compounds with significantly improved activity.
For instance, in the pursuit of novel treatments for Alzheimer's disease, a series of 1,3,4-oxadiazole derivatives were designed as inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β). nih.gov Through systematic SAR studies, compound 20x was identified as a highly potent and selective inhibitor. The rational design process was validated by X-ray co-crystallography, which confirmed its binding mode within the enzyme's active site. nih.gov
Similarly, 1,3,4-oxadiazole derivatives have been rationally designed as inhibitors of monoamine oxidase B (MAO-B), a target for neurodegenerative diseases. A series of 2,5-disubstituted-1,3,4-oxadiazole derivatives were synthesized and evaluated, leading to the discovery of compounds with potent MAO-B inhibitory activity in the nanomolar range. nih.gov
| Compound Name/ID | Target Enzyme | Key Structural Features | Biological Activity (IC₅₀) |
| Compound 20x | GSK-3β | Benzimidazole and benzonitrile (B105546) substitutions | Potent and selective inhibition |
| Compound 23a | MAO-B | 2,5-disubstituted oxadiazole | 0.039 µM |
| Compound 23b | MAO-B | 2,5-disubstituted oxadiazole | 0.066 µM |
| Compound 23c | MAO-B | 2,5-disubstituted oxadiazole | 0.045 µM |
This table presents data on rationally designed 1,3,4-oxadiazole derivatives as enzyme inhibitors, based on published research findings. nih.govnih.gov
Pharmacophore-Guided Design of Anticancer Agents
The 1,3,4-oxadiazole scaffold is a common feature in the design of novel anticancer agents. nih.govmdpi.com Pharmacophore models have been developed for various cancer-related targets, including histone deacetylase (HDAC), thymidylate synthase, and topoisomerases. nih.govmdpi.com These models guide the hybridization of the oxadiazole core with other anticancer pharmacophores to create derivatives with specific mechanisms of action. mdpi.com
For example, molecular docking studies were used to guide the synthesis of N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl)benzamide, which was identified as a potent and selective HDAC inhibitor. mdpi.com In another study, a series of thioether-containing 1,3,4-oxadiazole derivatives were prepared, leading to the discovery of 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole as a potent inhibitor of human thymidylate synthase with significant activity against breast cancer cell lines. mdpi.com
| Compound Name/ID | Target/Cell Line | Key Structural Features | Biological Activity (IC₅₀) |
| Compound 74 | HDAC | Naphthalen-1-ylmethyl and N-(2-Aminophenyl)benzamide substitutions | Potent and selective inhibition |
| Compound 76 | Human Thymidylate Synthase | 2-nitrophenyl and (2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio substitutions | 0.62 µM |
| Compound 76 | MCF-7 (Breast Cancer) | 2-nitrophenyl and (2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio substitutions | 0.7 µM |
| Compound 15b | MCF-7 (Breast Cancer) | Substituted benzene (B151609) ring | 1.85 µM |
| Compound 25 | A549 (Lung Cancer) | Harmine-based derivative | 2.03 µM |
This table showcases research findings on 1,3,4-oxadiazole derivatives designed as anticancer agents, highlighting their targets and potencies. nih.govmdpi.com
Advanced Computational Chemistry and Molecular Modeling in 1,3,4 Oxadiazole Research
Density Functional Theory (DFT) Studies for Molecular Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 1,3,4-oxadiazole (B1194373) research, DFT studies are pivotal for understanding the intrinsic properties of these molecules at the atomic level.
DFT calculations are frequently employed to analyze the molecular stability and chemical reactivity of 1,3,4-oxadiazole derivatives. By calculating molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can determine the energy gap (ΔE), which is a crucial indicator of a molecule's stability and reactivity. A smaller energy gap generally implies higher reactivity. mdpi.comnih.gov
For instance, a study on a series of 1,3,4-oxadiazole amide derivatives identified compounds 7g, 7j, and 7l as being particularly reactive and stable based on their DFT results. mdpi.comnih.gov These calculations help in screening and selecting promising candidates for further experimental studies. nih.gov Furthermore, DFT can be used to plot molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack, thereby providing insights into the chemical reactive sites of the molecule. acu.edu.in
A fundamental application of DFT is the optimization of molecular geometries to find the most stable three-dimensional arrangement of atoms. acu.edu.in This process determines the ground-state structure of the 1,3,4-oxadiazole derivatives, which is the conformation with the lowest energy. The optimized structures are essential for subsequent, more complex computational studies like molecular docking and molecular dynamics simulations. mdpi.comnih.gov
For example, in a study of novel 1,3,4-oxadiazole-indole hybrids, the molecular geometry of a potent derivative (compound 3d) was optimized using the DFT method with the B3LYP hybrid functional and 6–311++g(d,p) basis set. acu.edu.in Similarly, studies on other derivatives have used various basis sets, such as SVP and 6–311G + (d,p), to achieve optimized structures that form the basis for understanding their biological activity. mdpi.comacu.edu.in Gas-phase DFT studies have also been used to compare the energies of different conformers, such as extended versus sandwich-like structures, to determine the most energetically favorable shapes. mdpi.com
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. researchgate.net This method is crucial for understanding how 1,3,4-oxadiazole derivatives interact with specific biological targets, a key step in rational drug design. researchgate.netnih.gov
Molecular docking simulations are widely used to predict the binding affinity, often expressed as a docking score or binding energy, between a 1,3,4-oxadiazole derivative and a protein's active site. globalresearchonline.net A lower docking score generally indicates a more stable protein-ligand complex and higher binding affinity. globalresearchonline.net
In one study, a series of 1,3,4-oxadiazole derivatives were docked against the vascular endothelial growth factor receptor 2 (VEGFR2). The results identified compounds 7g, 7j, and 7l as the best inhibitors, with binding energies of -46.32, -48.89, and -45.01 kJ/mol, respectively. mdpi.com In another investigation targeting tubulin, virtual screening identified 1,3,4-oxadiazole derivatives with docking scores ranging from -7.530 to -9.719 kcal/mol, which were superior to the reference compound Colchicine (-7.046 kcal/mol). nih.gov These predictions help prioritize compounds for synthesis and biological testing. nih.govnih.gov
| Compound/Derivative Series | Protein Target (PDB ID) | Predicted Binding Affinity (Docking Score) | Reference |
|---|---|---|---|
| Compound IIe | EGFR Tyrosine Kinase (1M17) | -7.89 kcal/mol | nih.gov |
| Compound 7j | VEGFR2 | -48.89 kJ/mol | mdpi.com |
| HIT1 | Tubulin (1SA0) | -9.719 kcal/mol | nih.gov |
| Compound 7q | E. coli FabH | IC50 = 2.45 µM | nih.gov |
| Compound 3g | C. albicans CYP51 (5FSA) | - | nih.gov |
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions include hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov Identifying these key interactions is fundamental for structure-activity relationship (SAR) studies and for optimizing lead compounds.
For example, docking studies of 1,3,4-oxadiazole derivatives with the epidermal growth factor receptor (EGFR) revealed that the nitrogen atoms of the oxadiazole ring frequently form hydrogen bonds with the amino acid residue Met769. nih.gov In another case, the most potent compound, IIe, formed three hydrogen bonds with Gln767, Met769, and Thr766. nih.gov Similarly, the design of 1,2,4-oxadiazole (B8745197) derivatives targeting papain-like protease (PLpro) showed T-shaped π-π interactions with Tyr268 and hydrogen bonding between the oxadiazole nitrogen and Gln269. ipbcams.ac.cn These detailed interaction maps guide the rational design of more potent and selective inhibitors.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the ligand-protein complex and to understand the dynamic behavior of the system in a more realistic, solvated environment. mdpi.commdpi.com
MD simulations are performed on the most promising ligand-protein complexes identified through docking. Key parameters analyzed during an MD simulation include the root mean square deviation (RMSD) to assess structural stability, the radius of gyration (Rg) to measure the compactness of the protein, and the number of intramolecular hydrogen bonds to evaluate the stability of the complex. mdpi.com For instance, in a study of 1,3,4-oxadiazole derivatives with VEGFR2 and EGFR, MD simulations showed that the Rg value for the VEGFR2 complex remained uniform, indicating stability. mdpi.com These simulations provide a more rigorous validation of the docking results and confirm the thermodynamic stability of the predicted binding poses. nih.gov
Assessment of Protein-Ligand Complex Stability and Conformational Dynamics
Molecular docking and molecular dynamics (MD) simulations are pivotal computational tools for evaluating the stability of protein-ligand complexes and understanding their conformational dynamics. In the context of 1,3,4-oxadiazole research, these methods have been instrumental in identifying potential drug candidates and elucidating their binding modes.
For instance, a study investigating 1,3,4-oxadiazole derivatives as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) utilized molecular docking to predict binding affinities. mdpi.comnih.gov The results revealed that specific derivatives, namely 7g, 7j, and 7l, exhibited strong binding energies of -46.32, -48.89, and -45.01 kJ/mol, respectively, with VEGFR2. nih.gov In contrast, their binding energies with Epidermal Growth Factor Receptor (EGFR) were significantly weaker, suggesting a degree of selectivity. mdpi.comnih.gov MD simulations further confirmed the stability of the VEGFR2-ligand complexes, reinforcing the potential of these compounds as selective VEGFR2 inhibitors. mdpi.comnih.gov
Similarly, in the pursuit of novel antimicrobial agents, molecular docking studies of coumarin-oxadiazole hybrids with Staphylococcus Gyrase B (PDB code: 4URM) demonstrated docking scores ranging from -3.87 to -5.18 kcal/mol. chula.ac.th Compounds FP5 and FP6 emerged as the most promising, with docking scores of -5.17 and -5.18 kcal/mol, respectively, indicating strong and stable interactions within the active site of the enzyme. chula.ac.th
Another investigation focused on novel 1,3,4-oxadiazole derivatives targeting E. coli DNA gyrase. The docking studies showed that ketone-substituted benzohydrazide (B10538) derivatives displayed good binding affinities, in the range of -8 to -9 kcal/mol. mdpi.com The presence of electron-withdrawing groups like –NO2 and –Cl on the benzohydrazide moiety was found to enhance the binding affinity with the DNA gyrase receptor. mdpi.com
The conformational flexibility of both the ligand and the protein is a critical factor in determining binding affinity. Flexible docking approaches, where selected receptor residues are also treated as conformationally mobile, have been employed to analyze protein-ligand complexes of 1,3,4-oxadiazole derivatives. mdpi.com These studies have revealed that different conformations of the same ligand can have varying affinity energies, with differences of up to 3–4 kcal/mol. mdpi.com
| Compound/Derivative Series | Protein Target | Key Findings | Binding Energy/Docking Score | Reference |
|---|---|---|---|---|
| 1,3,4-Oxadiazole derivatives (7g, 7j, 7l) | VEGFR2 | Strong and selective binding to VEGFR2 over EGFR. | -46.32, -48.89, -45.01 kJ/mol | nih.gov |
| Coumarin-oxadiazole hybrids (FP5, FP6) | Staphylococcus Gyrase B | Highest docking scores within the series, indicating strong interactions. | -5.17, -5.18 kcal/mol | chula.ac.th |
| Ketone-substituted benzohydrazide derivatives | E. coli DNA gyrase | Good binding affinity, enhanced by electron-withdrawing groups. | -8 to -9 kcal/mol | mdpi.com |
| 1,3,4-Oxadiazole-2(3H)-thione derivative (7q) | E. coli FabH | Showed the best inhibitory activity with a low IC50 value. | IC50 = 2.45 μM | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This predictive tool is invaluable in drug design, allowing for the virtual screening of large compound libraries and the optimization of lead compounds.
In the field of 1,3,4-oxadiazole research, both 2D and 3D-QSAR studies have been successfully applied. For instance, a 3D-QSAR study on a series of 21 1,3,4-oxadiazole derivatives was conducted using the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) method. nih.gov The selected model, which was built with a training set of 17 molecules and a test set of 4, demonstrated good predictive ability with a cross-validation value (q²) of 0.6969 and a predictive r² (pred_r²) of 0.6148. nih.gov
Another study focused on 3,5-disubstituted 1,2,4-oxadiazole derivatives as anticancer agents performed a 2D-QSAR analysis. bookpi.org The most significant model generated explained 88% of the variance in the training set (r² = 0.8229) and had an internal predictive ability (q²) of 62% and an external predictive ability (pred_r²) of 76%. bookpi.org The model indicated that the descriptors SKMostHydrophilic, T_C_N_7, and AveragePotential were significant contributors to the biological activity. bookpi.org
Furthermore, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were constructed for a series of 1,3,4-oxadiazol-2-one derivatives as Fatty Acid Amide Hydrolase (FAAH) inhibitors. mdpi.com The CoMSIA model yielded a q² of 0.64 and an r² of 0.93, indicating a high degree of statistical significance. mdpi.com The contour maps generated from these models provide a visual representation of the structural features that are favorable or unfavorable for activity, guiding further structural modifications.
| Oxadiazole Derivative Series | QSAR Method | Statistical Parameters | Key Findings | Reference |
|---|---|---|---|---|
| 1,3,4-Oxadiazoles (antimicrobial) | 3D-QSAR (kNN-MFA) | q² = 0.6969, pred_r² = 0.6148 | The model demonstrated good predictive ability for antimicrobial activity. | nih.gov |
| 3,5-Disubstituted 1,2,4-Oxadiazoles (anticancer) | 2D-QSAR (PLSR) | r² = 0.8229, q² = 0.6202, pred_r² = 0.7566 | Identified key physicochemical descriptors influencing anticancer activity. | bookpi.org |
| 1,3,4-Oxadiazol-2-ones (FAAH inhibitors) | 3D-QSAR (CoMSIA) | q² = 0.64, r² = 0.93 | Statistically significant model providing insights for structural optimization. | mdpi.com |
| 1,2,4-Oxadiazoles (antibacterial) | 3D-QSAR (kNN-MFA) | q² = 0.6319, pred_r² = 0.5479 | The model showed good internal and external predictive capabilities. | nih.gov |
In Silico Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties
The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug development process. In silico ADMET prediction has emerged as a cost-effective and time-efficient alternative to traditional experimental methods, allowing for the early identification of compounds with undesirable pharmacokinetic profiles. researchgate.net
Several studies on 1,3,4-oxadiazole derivatives have incorporated in silico ADMET predictions. For a series of 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole derivatives, ADME predictions revealed that most compounds exhibited over 70% absorption, with one compound showing an absorption percentage as high as 86.77%. nih.govresearchgate.net All the synthesized compounds in this series adhered to Lipinski's rule of five, suggesting good drug-likeness, and also followed Veber's rule, indicating good oral bioavailability and intestinal absorption. nih.gov
In another study, the ADMET properties of benzothiazole-fused 1,3,4-oxadiazole derivatives were predicted for their potential as anticancer agents. veterinaria.org The predicted log P values for most of the analogs were less than five, indicating good membrane permeability. veterinaria.org Toxicity predictions, including mutagenicity and cytotoxicity, were also performed to assess the safety profile of these compounds. veterinaria.org
The integration of molecular docking with ADMET analysis provides a comprehensive approach to identifying promising drug candidates. For instance, a study on 1,3,4-oxadiazoles as potential B-cell lymphoma 2 (BCL-2) inhibitors for cancer treatment combined molecular docking with ADMET prediction. asianpubs.org This dual approach allowed for the prioritization of lead compounds that not only exhibited strong binding to the target protein but also possessed favorable pharmacokinetic properties. asianpubs.org
| Derivative Series | Key ADMET Predictions | Significance | Reference |
|---|---|---|---|
| 2-Hydroxy benzothiazole-linked 1,3,4-oxadiazoles | High absorption (>70%), compliance with Lipinski's and Veber's rules. | Indicates good drug-likeness and oral bioavailability. | nih.govresearchgate.net |
| Benzothiazole-fused 1,3,4-oxadiazoles | Log P < 5 for most analogs, predicted mutagenicity and cytotoxicity. | Suggests good membrane permeability and provides an initial safety assessment. | veterinaria.org |
| 1,3,4-Oxadiazoles as BCL-2 inhibitors | Favorable pharmacokinetic profiles for compounds with strong binding affinity. | Prioritization of lead compounds with both good efficacy and ADMET properties. | asianpubs.org |
| Coumarinyl-oxadiazole Schiff base derivatives | Predicted human intestinal absorption, Caco-2 cell permeability, and skin permeability. | Provides a comprehensive in silico pharmacokinetic profile. | chula.ac.th |
Computational Elucidation of Molecular Mechanisms of Action
Computational methods, particularly molecular docking, are instrumental in elucidating the molecular mechanisms of action of drug candidates. By visualizing the binding modes and interactions of a ligand within the active site of a protein, researchers can understand the structural basis for its biological activity.
For 1,3,4-oxadiazole derivatives, molecular docking studies have provided valuable insights into their mechanisms of action. In the investigation of VEGFR2 inhibitors, docking analysis revealed that the most potent compounds formed specific hydrogen bonds and hydrophobic interactions with key amino acid residues in the ATP-binding pocket of the receptor. nih.gov This detailed understanding of the binding interactions helps to explain the observed inhibitory activity and provides a roadmap for designing more potent inhibitors.
Similarly, for 1,3,4-oxadiazole analogues of petiolide A with anticancer activity, network pharmacology analysis was used to identify potential protein targets, including AKT1, SRC, and EGFR. nih.gov Subsequent molecular docking studies indicated a high binding affinity of the most active analogue, B1, to these target proteins, suggesting a multi-targeted mechanism of action. nih.gov
In the context of antimicrobial research, the docking of 1,3,4-oxadiazole derivatives into the active site of E. coli DNA gyrase revealed interactions with specific amino acid residues such as Alanine A:421, Valine A:420, Tyrosine A:478, and Glutamine A:381. mdpi.com These interactions are believed to be crucial for the inhibition of the enzyme's activity, leading to the observed antibacterial effect. mdpi.com
Furthermore, computational studies on 1,3,4-oxadiazole-2(3H)-thione derivatives as potential FabH inhibitors showed that the most active compound, 7q, interacted with critical residues in the active site of the FabH enzyme. nih.gov This computational evidence, combined with experimental data, strongly supports the proposed mechanism of action.
Advanced Analytical Characterization Techniques in Research on 1,3,4 Oxadiazole 2 Carboxylic Acid Derivatives
Comprehensive Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable in the characterization of 1,3,4-oxadiazole (B1194373) derivatives, offering insights into their structural features.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a fundamental tool for identifying the functional groups present in a molecule. In the context of 1,3,4-oxadiazole-2-carboxylic acid derivatives, FT-IR spectra provide key evidence for the successful synthesis of the oxadiazole ring. The disappearance of the C=O absorption band from the starting carboxylic acid and the appearance of a C-O-C (oxadiazole) absorption band in the region of 1037-1124 cm⁻¹ confirms the ring formation. rdd.edu.iq
Other characteristic absorption bands include:
C-H aromatic stretching: 3001-3085 cm⁻¹ rdd.edu.iq
C=O stretching (in derivatives): 1650-1757 cm⁻¹ rdd.edu.iq
N-H stretching: 3282-3323 cm⁻¹ rdd.edu.iq
C=N stretching: 1630-1643 cm⁻¹ acs.org
C=S stretching: 1157 cm⁻¹ acs.org
The table below summarizes the characteristic FT-IR absorption bands for various functional groups in 1,3,4-oxadiazole derivatives.
| Functional Group | Absorption Band (cm⁻¹) | Reference |
| C-O-C (Oxadiazole) | 1037-1124 | rdd.edu.iq |
| C-H (aromatic) | 3001-3085 | rdd.edu.iq |
| C=O | 1650-1757 | rdd.edu.iq |
| N-H | 3282-3323 | rdd.edu.iq |
| C=N | 1630-1643 | acs.org |
| C=S | 1157 | acs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, DEPT, HMQC, HMBC)
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. ¹H and ¹³C NMR, along with two-dimensional techniques like DEPT, HMQC, and HMBC, provide detailed information about the carbon-hydrogen framework of 1,3,4-oxadiazole derivatives. utar.edu.my
¹H NMR Spectroscopy: The proton NMR spectra of 1,3,4-oxadiazole derivatives show characteristic chemical shifts for protons in different electronic environments. For instance, aromatic protons typically resonate in the range of δ 6.69-8.78 ppm. rdd.edu.iq Other notable signals include those for methyl groups (δ 1.23-3.72 ppm), methylene (B1212753) groups (δ 2.98-4.61 ppm), and amine protons (δ 5.34 ppm). rdd.edu.iqnih.govacs.org
¹³C NMR Spectroscopy: The carbon NMR spectra are crucial for confirming the carbon skeleton. The carbon atoms of the 1,3,4-oxadiazole ring typically appear at δ 162-168 ppm. rdd.edu.iq Carbonyl carbons in derivative structures are observed around δ 164.31–171.85 ppm. acs.org Aromatic carbons resonate in the region of δ 115-141 ppm. rdd.edu.iq
The following table presents typical ¹H and ¹³C NMR chemical shifts for various groups in 1,3,4-oxadiazole derivatives.
| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | References |
| Aromatic-H | 6.69-8.78 | 115-141 | rdd.edu.iq |
| Oxadiazole-C | - | 162-168 | rdd.edu.iq |
| Carbonyl-C | - | 164.31–171.85 | acs.org |
| -CH₃ | 1.23-3.72 | 21.47–24.39 | rdd.edu.iqnih.govacs.org |
| -CH₂- | 2.98-4.61 | 29.46–67.45 | acs.orgacs.org |
| -NH₂ | 5.34 | - | rdd.edu.iq |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the synthesized compounds, further confirming their structure. acs.org High-resolution mass spectrometry (HRMS) provides highly accurate molecular weight data, allowing for the determination of the molecular formula with a high degree of confidence. nih.govacs.org The fragmentation patterns observed in the mass spectra are often characteristic of the 1,3,4-oxadiazole ring system and its substituents.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The λmax values obtained from UV-Vis spectra are characteristic of the chromophoric systems present in the 1,3,4-oxadiazole derivatives. nih.gov This technique is useful for confirming the presence of conjugated systems within the molecular structure.
Chromatographic Techniques for Isolation and Purity Assessment
Chromatographic methods are essential for monitoring the progress of reactions, isolating the desired products, and assessing their purity.
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of a chemical reaction. acs.orgnih.gov By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the disappearance of starting materials and the appearance of the product spot can be observed. arkat-usa.org This allows for the determination of the reaction's endpoint, preventing unnecessary heating or reaction time. nih.govacs.org The spots on the TLC plate are typically visualized under UV light or by exposure to iodine vapors. nih.govarkat-usa.org
Elemental Analysis for Composition Verification
Elemental analysis is a fundamental and indispensable technique in the characterization of novel synthesized compounds, including derivatives of this compound. This destructive analytical method provides quantitative information about the elemental composition of a sample, typically carbon (C), hydrogen (H), and nitrogen (N), which is crucial for verifying the empirical and molecular formula of a newly synthesized molecule. The principle of elemental analysis involves the complete combustion of a small, precisely weighed amount of the pure compound in a stream of oxygen. The resulting combustion gases, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂), are then separated and quantified. From the masses of these products, the percentage composition of C, H, and N in the original sample can be determined.
In the research and development of 1,3,4-oxadiazole derivatives, elemental analysis serves as a critical checkpoint to confirm that the synthesized molecular structure is correct. The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared against the theoretically calculated values based on the expected molecular formula. A close agreement between the found and calculated values, typically within a narrow margin of ±0.4%, provides strong evidence for the successful synthesis and purity of the target compound. acs.org This verification is paramount before proceeding with more complex and costly analytical techniques or biological activity screening.
The scientific literature on 1,3,4-oxadiazole derivatives consistently reports the use of elemental analysis to substantiate the structures of newly synthesized compounds. For instance, in the synthesis of a series of 2,5-disubstituted 1,3,4-oxadiazoles, elemental analysis was a key component of the structural elucidation, alongside spectroscopic methods like IR and NMR. mdpi.com The congruence between the calculated and experimentally found elemental compositions for these derivatives affirmed their proposed structures.
Detailed research findings from various studies highlight the application of this technique. For example, in the synthesis of novel 1,3,4-oxadiazole derivatives of 1,3-dihydro-1-oxoisobenzofuran-5-carboxylic acid, the elemental analysis for the intermediate compound 1,3-dihydro-1-oxoisobenzofuran-5-carbohydrazide (C₉H₈N₂O₃) showed a very close match between the calculated (C, 56.28%; H, 4.20%; N, 14.58%) and found (C, 56.23%; H, 4.20%; N, 14.58%) values. asianpubs.org
Similarly, in another study focusing on new 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles, the elemental analysis for a derivative with the molecular formula C₂₁H₁₆N₂O₃S was reported as: calculated C 67.01%, H 4.28%, N 7.44%; and found C 67.09%, H 4.19%, N 7.38%. mdpi.com Another compound in the same series, C₂₀H₁₅N₃OS, also showed excellent agreement between the calculated (C 69.54%, H 4.38%, N 12.16%) and found (C 69.48%, H 4.46%, N 12.26%) values. mdpi.com
The data presented in the following interactive table further illustrates the utility of elemental analysis in the verification of 1,3,4-oxadiazole derivatives from various research endeavors.
Interactive Data Table: Elemental Analysis of 1,3,4-Oxadiazole Derivatives
| Compound Reference | Molecular Formula | Element | Calculated (%) | Found (%) | Source |
| Compound 3d | C₁₄H₁₂O₄S | C | 60.86 | 60.94 | mdpi.com |
| H | 4.38 | 4.28 | mdpi.com | ||
| Compound 3e | C₂₀H₁₅N₃OS | C | 69.54 | 69.48 | mdpi.com |
| H | 4.38 | 4.46 | mdpi.com | ||
| N | 12.16 | 12.26 | mdpi.com | ||
| Compound 3a | C₂₁H₁₆N₂O₃S | C | 67.01 | 67.09 | mdpi.com |
| H | 4.28 | 4.19 | mdpi.com | ||
| N | 7.44 | 7.38 | mdpi.com | ||
| Compound 5 | C₂₂H₂₅N₃O | C | 76.05 | 76.01 | eurekajournals.com |
| H | 7.25 | 7.31 | eurekajournals.com | ||
| N | 12.09 | 12.12 | eurekajournals.com | ||
| Hydrazide (3) | C₉H₈N₂O₃ | C | 56.28 | 56.23 | asianpubs.org |
| H | 4.20 | 4.20 | asianpubs.org | ||
| N | 14.58 | 14.58 | asianpubs.org |
This rigorous verification by elemental analysis ensures a high degree of confidence in the molecular identity of the 1,3,4-oxadiazole derivatives being studied, forming a solid foundation for any subsequent chemical and biological investigations.
Future Perspectives and Emerging Research Directions
Development of Novel and Highly Potent Derivatives with Enhanced Selectivity
The quest for novel 1,3,4-oxadiazole (B1194373) derivatives with superior potency and enhanced selectivity is a primary focus of ongoing research. Structural modifications to the 1,3,4-oxadiazole core are crucial for improving cytotoxicity against malignant cells and for the selective interaction with biological targets like enzymes, proteins, and nucleic acids. mdpi.com
Researchers are actively exploring the synthesis of new derivatives with the goal of identifying compounds with significant therapeutic potential. For instance, novel 1,3,4-oxadiazole derivatives bearing mercapto acetylamido phenyl/benzothiazoles have been designed and investigated for their anticancer activity. acs.org Some of these compounds exhibited excellent and selective cytotoxic profiles against lung cancer cell lines. acs.org
The strategy of creating hybrid molecules is also being employed. For example, the synthesis of hybrids combining pyrimidine (B1678525) and 1,3,4-oxadiazole has yielded compounds with promising antimycobacterial activity. tandfonline.com Similarly, ferulic and caffeic acid-based 1,2,4 and 1,3,4 oxadiazole molecular hybrids have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, with some showing high inhibitory activity. nih.gov
Future work will likely involve the synthesis of extensive libraries of 1,3,4-oxadiazole derivatives, followed by rigorous screening to identify lead compounds with optimal therapeutic indices. The emphasis will be on understanding the structure-activity relationships to guide the design of next-generation drugs with minimal off-target effects.
Strategies for Targeted Therapy and Drug Repurposing Utilizing the Scaffold
The versatility of the 1,3,4-oxadiazole scaffold makes it an excellent candidate for targeted therapy and drug repurposing strategies. The ability of this heterocyclic ring to act as a bioisostere for carboxylic acids, esters, and carboxamides allows for its incorporation into a wide range of pharmacologically active molecules. nih.gov
Targeted Therapy:
The 1,3,4-oxadiazole moiety is a key component in the structure of inhibitors for various enzymes and proteins implicated in disease progression. These include:
Methionine aminopeptidase (B13392206) (MetAP2) nih.gov
Focal adhesion kinase (FAK) nih.gov
Thymidylate synthase (TS) mdpi.comnih.gov
Glycogen (B147801) synthase kinase-3 (GSK-3) nih.gov
Thymidine phosphorylase (TP) mdpi.comnih.gov
Epidermal growth factor receptor (EGFR) nih.govrsc.org
Vascular endothelial growth factor (VEGF) nih.gov
Tubulin polymerization nih.gov
Histone deacetylases (HDACs) mdpi.comnih.gov
STAT3 transcription factor nih.gov
Future research will focus on designing 1,3,4-oxadiazole derivatives that can selectively target these biomolecules, leading to more effective and less toxic cancer therapies. For example, new derivatives have been designed as potent and selective COX-2 inhibitors. nih.govnih.gov
Drug Repurposing:
The established safety profiles of existing drugs containing the 1,3,4-oxadiazole ring make them attractive candidates for repurposing. For instance, Raltegravir, an antiretroviral drug, and Zibotentan, an anticancer agent, both feature this scaffold. nih.gov Researchers are exploring the potential of these and other similar compounds for new therapeutic applications beyond their original indications.
Exploration of Applications Beyond Medicine, Including Agri-Food and Advanced Materials Science
The utility of the 1,3,4-oxadiazole scaffold extends beyond the realm of medicine into agriculture and materials science. mdpi.comdoaj.org
Agri-Food:
In agriculture, 1,3,4-oxadiazole derivatives have demonstrated potential as:
Herbicides: Controlling unwanted plant growth. mdpi.comdoaj.org
Insecticides: Protecting crops from insect pests. mdpi.comdoaj.orgbepls.com
Fungicides: Combating fungal diseases in plants. mdpi.comdoaj.orgnih.gov
A study on the development of 1,3,4-oxadiazole derived antifungal agents showed their effectiveness in controlling maize diseases. nih.gov Several synthesized compounds exhibited significant antifungal activities against pathogens like Rhizoctonia solani, Gibberella zeae, and Exserohilum turcicum. nih.gov This highlights the potential for developing new and effective crop protection agents.
Advanced Materials Science:
The unique photophysical and electronic properties of the 1,3,4-oxadiazole ring make it a valuable component in the development of advanced materials. These compounds are being explored for their use in:
Polymers: The thermal stability of the oxadiazole ring is a desirable characteristic for high-performance polymers. researchgate.net
Fluorophores and Optoelectronics: Their fluorescent properties are being harnessed for applications in light-emitting devices and sensors. researchgate.net
Future research in this area will likely focus on synthesizing novel 1,3,4-oxadiazole-containing materials with tailored optical and electronic properties for a wide range of technological applications.
Innovation in Green Chemistry and Sustainable Synthetic Pathways
The increasing emphasis on environmental sustainability has driven the development of green and eco-friendly methods for synthesizing 1,3,4-oxadiazole derivatives. nih.gov Traditional synthetic routes often involve hazardous reagents and generate significant waste. nih.govresearchgate.net
Green Synthetic Strategies:
Researchers are actively exploring innovative techniques to minimize the environmental impact of synthesis, including:
Catalyst-based and catalyst-free synthesis: Utilizing non-toxic and reusable catalysts or eliminating the need for a catalyst altogether. nih.govresearchgate.net
Electrochemical synthesis: Employing electricity to drive chemical reactions, reducing the need for chemical reagents. nih.govresearchgate.netresearchgate.net
Green-solvent-mediated synthesis: Using environmentally benign solvents like water or ionic liquids. nih.govresearchgate.net
Grinding and mechanochemical synthesis: Performing reactions in the solid state, often without the need for solvents. nih.govresearchgate.netorganic-chemistry.org
Microwave-mediated synthesis: Using microwave irradiation to accelerate reactions and reduce energy consumption. nih.govresearchgate.net
Photosynthesis: Utilizing light to drive chemical transformations. nih.govresearchgate.net
These green approaches offer several advantages, including scalability, cost-effectiveness, and easier purification of the final products. nih.govresearchgate.net Future research will continue to focus on refining these methods and developing new, even more sustainable synthetic pathways for 1,3,4-oxadiazole derivatives.
Integration of Advanced Computational Design with Experimental Synthesis for Drug Discovery
The integration of advanced computational design with experimental synthesis has become an indispensable tool in modern drug discovery. researchgate.net This synergistic approach accelerates the identification and optimization of lead compounds.
Computational Tools in Drug Discovery:
Molecular Docking: This technique predicts the binding affinity and orientation of a small molecule to a target protein, providing insights into the mechanism of action. mdpi.comresearchgate.netresearchgate.net Studies have used molecular docking to understand the interaction of 1,3,4-oxadiazole derivatives with targets like succinate (B1194679) dehydrogenase (SDH) and α-amylase. nih.govresearchgate.net
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups required for biological activity.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Screening: In silico ADMET prediction helps to assess the drug-likeness and potential toxicity of new compounds early in the discovery process. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds.
By employing these computational tools, researchers can design and screen virtual libraries of 1,3,4-oxadiazole derivatives, prioritizing the most promising candidates for synthesis and experimental testing. rsc.orgnih.gov This integrated approach significantly reduces the time and cost associated with drug development and increases the likelihood of discovering novel and effective therapeutic agents. researchgate.net
Q & A
Q. What are the common synthetic routes for preparing 1,3,4-oxadiazole-2-carboxylic acid derivatives?
Category : Basic/Methodological Answer : A widely used method involves the cyclocondensation of carboxylic acid hydrazides with orthoesters or carbonyl reagents. For example, derivatives can be synthesized via ring condensation of salicylic acid or phenyl acetic acid hydrazides with triethyl orthoformate, followed by cyclization under acidic or thermal conditions . Key steps include purification via column chromatography and structural validation using NMR and IR spectroscopy.
Q. How are synthesized 1,3,4-oxadiazole derivatives structurally characterized?
Category : Basic/Methodological Answer : Characterization typically involves a combination of spectroscopic techniques:
- NMR (¹H and ¹³C) to confirm substituent positions and ring integrity.
- IR spectroscopy to identify functional groups (e.g., C=O stretching at ~1700 cm⁻¹).
- Mass spectrometry (ESI-MS or HRMS) to verify molecular weight and fragmentation patterns.
- Elemental analysis for empirical formula validation .
Q. What biological assays are standard for evaluating 1,3,4-oxadiazole derivatives?
Category : Basic/Methodological Answer : Common assays include:
- Antifungal activity : Disc diffusion method and Minimum Inhibitory Concentration (MIC) determination against strains like Candida albicans .
- Antimicrobial screening : Broth microdilution assays for bacterial strains (e.g., E. coli, S. aureus) .
- Cytotoxicity assays : MTT or SRB tests on cancer cell lines (e.g., MCF-7, HeLa) .
Q. How do substituents influence the biological activity of 1,3,4-oxadiazole derivatives?
Category : Basic/Methodological Answer : Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 2- or 5-position enhance antifungal activity by increasing electrophilicity, while hydrophobic substituents (e.g., aryl rings) improve membrane permeability. Substituent effects are systematically studied using comparative MIC assays and molecular docking .
Advanced Research Questions
Q. How can computational methods optimize the design of 1,3,4-oxadiazole derivatives for specific targets (e.g., BCL-2 inhibitors)?
Category : Advanced/Methodological Answer :
- In silico docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., BCL-2) .
- QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bonding capacity .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., bioavailability, BBB permeability) .
Q. What strategies mitigate byproduct formation during 1,3,4-oxadiazole synthesis?
Category : Advanced/Methodological Answer :
- Reaction optimization : Control temperature (80–100°C) and stoichiometry of reagents (e.g., 1:1.2 ratio of hydrazide to orthoester).
- Catalyst use : Employ Lewis acids (e.g., ZnCl₂) to accelerate cyclization and suppress side reactions.
- Byproduct analysis : Use HPLC or GC-MS to identify impurities and adjust reaction conditions .
Q. How to address contradictory biological activity data across studies on 1,3,4-oxadiazole derivatives?
Category : Advanced/Methodological Answer :
Q. What experimental designs validate target engagement of 1,3,4-oxadiazole derivatives in vitro?
Category : Advanced/Methodological Answer :
Q. How are structure-activity relationship (SAR) studies conducted for 1,3,4-oxadiazole derivatives?
Category : Advanced/Methodological Answer :
- Scaffold diversification : Synthesize analogs with systematic variations (e.g., halogenation, alkylation).
- Bioactivity clustering : Group compounds by IC₅₀ values and correlate with substituent properties.
- 3D pharmacophore mapping : Identify critical interaction points using software like Schrödinger .
Q. What are the stability considerations for 1,3,4-oxadiazole derivatives under physiological conditions?
Category : Advanced/Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
